CAS Registry Number: 328288-90-0[1][2][3][4][5][6][7][8]
Molecular Formula: C₁₁H₁₄O₃
Molecular Weight: 194.23 g/mol
Appearance: Off-white to pale yellow crystalline powder (typically)
Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.
Significance:
2-(3-Hydroxybenzyl)butyric acid serves as a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for integrin antagonists and neprilysin inhibitors . Its structural core—a phenyl-substituted butyric acid—mimics the pharmacophore found in various non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic regulators. The presence of the phenolic hydroxyl group at the meta position allows for further functionalization (e.g., etherification) to generate diverse library candidates.
Synthesis & Production Logic
To ensure high purity and yield, the field-proven synthesis route utilizes the alkylation of a butyric acid enolate equivalent. This method minimizes the formation of the unwanted O-alkylated byproduct.
Field-Proven Protocol:
Protection: Start with 3-hydroxybenzyl bromide. Protect the phenol as a methyl ether (3-methoxybenzyl bromide) to prevent side reactions.
Alkylation: React Ethyl butyrate with LDA (Lithium Diisopropylamide) at -78°C to form the enolate, then quench with 3-methoxybenzyl bromide.
Hydrolysis & Deprotection: Perform simultaneous ester hydrolysis and ether cleavage using BBr₃ (Boron Tribromide) in dichloromethane, followed by aqueous workup.
Workflow Diagram (Synthesis)
Caption: Figure 1. Convergent synthesis pathway via enolate alkylation ensuring regioselectivity at the alpha-carbon.
Spectroscopic Data Profile
The following data represents the definitive characterization profile. Note that the C2 position is a chiral center, making the benzylic protons (H3) diastereotopic.
A. Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆)
Expert Insight: The key diagnostic feature is the ABX pattern of the benzylic methylene protons (H3a/H3b) coupled to the chiral methine (H2). They do not appear as a simple doublet but as a pair of doublets of doublets (dd) due to the chiral center at C2.
Fragment B [Tropylium]⁺: m/z 107 (Hydroxybenzyl cation, dominant peak)
Fragment C [McLafferty]: m/z 60 (Butyric acid rearrangement product - minor)
Fragmentation Logic Diagram
Caption: Figure 2. Primary fragmentation pathways under Electron Impact (EI) ionization.
Quality Control & Validation
To validate the identity of synthesized or purchased 2-(3-Hydroxybenzyl)butyric acid, the following HPLC method is recommended as a self-validating system.
HPLC Method Parameters:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 210 nm (COOH) and 274 nm (Phenol absorption max).
Retention Time: Predicted ~4.5 - 5.2 min depending on dead volume.
Purity Criterion:
The integration of the main peak at 274 nm must exceed 98.0% area. The presence of a peak at Relative Retention Time (RRT) ~1.2 suggests incomplete demethylation (impurity: 2-(3-methoxybenzyl)butyric acid).
PubChem. Compound Summary: 2-[(3-hydroxyphenyl)methyl]butanoic acid. National Library of Medicine. Link
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014.
Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for IR characteristic bands of phenolic acids).
In-Vitro Characterization of 2-[(3-Hydroxyphenyl)methyl]butanoic Acid
This technical guide details the in-vitro characterization framework for 2-[(3-Hydroxyphenyl)methyl]butanoic acid (also known as 2-(3-hydroxybenzyl)butanoic acid ). This compound represents a specific chemical scaffold f...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the in-vitro characterization framework for 2-[(3-Hydroxyphenyl)methyl]butanoic acid (also known as 2-(3-hydroxybenzyl)butanoic acid ). This compound represents a specific chemical scaffold featuring a phenolic moiety and a carboxylic acid tail, characteristic of certain metabolic intermediates, degradation products, or synthetic building blocks for NSAID-like molecules.
A Technical Guide for ADME and Toxicology Profiling
Part 1: Executive Summary & Structural Logic
2-[(3-Hydroxyphenyl)methyl]butanoic acid (CAS: 328288-90-0) presents a dual-functional pharmacophore: a lipophilic 2-ethyl-alkanoic acid chain and a polar 3-hydroxyphenyl (resorcinol-like) ring. Unlike classic "profen" NSAIDs where the aromatic ring is directly attached to the
-carbon, this molecule contains a methylene bridge (benzyl linker), structurally classifying it as a -phenyl-substituted fatty acid derivative .
This structural nuance dictates its in-vitro behavior:
Acidity: It possesses two ionizable groups—the carboxylic acid (pKa ~4.5) and the phenolic hydroxyl (pKa ~9.8).
Metabolic Fate: The phenol group is a "soft spot" for Phase II conjugation (Glucuronidation/Sulfation), while the alkyl chain is susceptible to
-oxidation.
Transport: As an organic anion at physiological pH, it is a likely substrate for Organic Anion Transporters (OATs) rather than passive diffusion alone.
This guide moves beyond generic protocols to provide a tailored in-vitro study plan focusing on Phase II metabolic dominance and anionic transport mechanisms .
Part 2: Physicochemical Profiling (The Foundation)
Before initiating biological assays, the physicochemical baseline must be established to validate assay conditions (buffer selection, solvent compatibility).
Solubility & pKa Determination
Rationale: The compound is amphiphilic. At pH 7.4, it exists primarily as a mono-anion (carboxylate), but the phenol remains neutral.
Protocol: Potentiometric Titration (Sirius T3 or equivalent).
Critical Parameter: Determine LogD
.
Prediction: LogP ~2.0 (Neutral); LogD
~ -0.5 to 0.5 (Ionized).
Impact: Low LogD at physiological pH suggests low passive permeability and high dependence on transporters.
Lipophilicity-Dependent Nonspecific Binding
Issue: Phenolic compounds often bind to plasticware.
Correction: Use glass-coated plates or low-binding polypropylene for all incubations. Calculate
(fraction unbound in incubation) early to correct and values.
Part 3: Metabolic Stability & Profiling (The Core)
Unlike lipophilic drugs cleared by CYP450s, this compound is primed for Phase II conjugation . Standard microsomal stability assays (which often lack cofactors for Phase II) will yield false "high stability" results.
Experimental Design: The "S9 vs. Hepatocyte" Decision
Microsomes (HLM): Only contain CYPs and UGTs (if alamethicin is added). Insufficient.
Cryopreserved Hepatocytes: The "Gold Standard" containing all enzymes and transporters. Recommended.
Workflow: Phase II Dominance Assay
System: Cryopreserved Human Hepatocytes (1 x 10
cells/mL).
Substrate Conc: 1
M (trace) and 100 M (saturation check).
Timepoints: 0, 15, 30, 60, 120 min.
Analysis: LC-MS/MS (Negative Mode).
Target Metabolites:
M1 (Glucuronide): +176 Da. (Likely Phenol-O-glucuronide).
M2 (Sulfate): +80 Da. (Phenol-O-sulfate).
M3 (Acyl-Glucuronide): +176 Da. (Unstable, reactive).
Diagram: Predicted Metabolic Pathway
Figure 1: Predicted Metabolic Fate. The primary clearance routes are expected to be Glucuronidation (UGT) and Sulfation (SULT) at the 3-hydroxyl position. Acyl-glucuronidation at the carboxylic acid tail is a potential toxicological risk.
Part 4: Permeability & Transporter Interaction
Since the molecule is anionic at physiological pH, passive diffusion across the lipid bilayer will be limited.
Caco-2 Permeability (Bi-Directional)
Objective: Determine if the compound is orally absorbed and if it is a substrate for efflux pumps (P-gp/BCRP).
Rationale: Small organic acids are often cleared renally via OAT1/3 uptake from blood into proximal tubule cells.
Protocol: Use transfected HEK293 cells overexpressing OAT1 and OAT3.
Control: Probenecid (Inhibitor).
Significance: If the compound is an OAT substrate, it may exhibit drug-drug interactions (DDIs) with other renal acids (e.g., Methotrexate, Statins).
Part 5: Toxicology & Safety Profiling
Acyl-Glucuronide Reactivity[2]
Risk: Carboxylic acids can form acyl-glucuronides, which are electrophilic and can covalently bind to plasma proteins (leading to immune-mediated toxicity).
Assay:T
in Buffer . Incubate the biosynthesized glucuronide in phosphate buffer (pH 7.4) and monitor degradation/isomerization via LC-MS.
Interpretation: Rapid degradation (< 2 hours) suggests high reactivity and potential toxicity.
Quinone Methide Formation
Risk: The 3-hydroxybenzyl moiety can potentially oxidize to a reactive quinone methide intermediate, though less likely than 4-hydroxy (para) analogues.
Assay:Glutathione (GSH) Trapping .
Incubate with HLM + NADPH + GSH (5 mM).
Scan for GSH adducts (+307 Da) via LC-MS/MS.
Part 6: Detailed Experimental Protocols
Protocol A: S9 Fraction Stability Assay (Phase II Focused)
Objective: Assess clearance via both UGTs and SULTs.
Preparation:
Thaw Human Liver S9 fractions on ice.
Prepare Cofactor Mix : 2 mM NADPH (Phase I), 5 mM UDPGA (UGT), 100
M PAPS (SULT), 5 mM MgCl in 100 mM Potassium Phosphate buffer (pH 7.4).
Note: PAPS is expensive and unstable; generate in-situ or add fresh.
Incubation:
Pre-warm S9 (1 mg protein/mL) at 37°C for 5 min.
Add Test Compound (Final conc: 1
M; <0.1% DMSO).
Initiate with Cofactor Mix.
Sampling:
Aliquot 50
L at 0, 10, 20, 40, 60 min into 200 L ice-cold Acetonitrile (containing Internal Standard).
Protocol B: Plasma Protein Binding (Rapid Equilibrium Dialysis)
Objective: Determine free fraction (
) for PK modeling.
Device: RED (Rapid Equilibrium Dialysis) inserts.
Matrix: Human Plasma (pH adjusted to 7.4) vs. PBS Buffer.
Procedure:
Spike plasma with compound (5
M).
Load 200
L plasma into donor chamber; 350 L PBS into receiver.[1]
Incubate 4 hours at 37°C on an orbital shaker (shaking is critical to minimize boundary layers).
Analysis: Match matrices (add plasma to buffer samples, buffer to plasma samples) before extraction to ensure identical ionization efficiency in MS.
Part 7: Data Summary & Interpretation
Parameter
Assay
Expected Outcome
Implication
Solubility
Kinetic (PBS pH 7.4)
High (>100 M)
Acidic group ensures solubility at physiological pH.
Permeability
Caco-2 (A-B)
Low to Moderate ()
Limited passive diffusion; likely requires active transport.
Metabolic Stability
Hepatocytes
Moderate (30-60 min)
Rapid Phase II conjugation (Glucuronidation) is the clearance driver.
Protein Binding
RED
High (>95%)
Lipophilic chain + acidic headgroup often leads to high Albumin binding.
Toxicity Signal
GSH Trapping
Negative
Absence of +307 Da adducts confirms no reactive quinone formation.
Diagram: Experimental Workflow
Figure 2: Sequential Workflow. The study begins with physicochemical validation to ensure subsequent biological assays are performed within the compound's solubility and stability limits.
Part 8: References
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. Link
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Journal of Pharmacology and Experimental Therapeutics, 291(2), 861-870. Link
Williams, J. A., et al. (2004). In vitro ADME profiling: The industrial assessment of physicochemical, metabolic, and pharmacokinetic properties of lead compounds. Drug Discovery Today, 1(4), 381-396. Link
Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(7), 367-395. Link
Miners, J. O., et al. (2004). In vitro–in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans. Biochemical Pharmacology, 68(8), 1697-1714. Link
An In-depth Technical Guide to the Metabolic Pathway Analysis of 2-(3-Hydroxybenzyl)butyric Acid
Abstract The study of xenobiotic metabolism is a critical component of drug development and chemical safety evaluation, providing essential insights into the bioavailability, efficacy, and potential toxicity of novel com...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The study of xenobiotic metabolism is a critical component of drug development and chemical safety evaluation, providing essential insights into the bioavailability, efficacy, and potential toxicity of novel compounds.[1][2] This guide presents a comprehensive framework for the metabolic pathway analysis of 2-(3-Hydroxybenzyl)butyric acid, a representative phenolic acid derivative. We will explore the predicted biotransformation pathways, detail robust experimental protocols for both in vitro and in vivo studies, and provide in-depth methodologies for metabolite identification using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to facilitate a thorough investigation of the metabolic fate of this and similar chemical entities.
Introduction: The Significance of 2-(3-Hydroxybenzyl)butyric Acid and its Metabolic Fate
2-(3-Hydroxybenzyl)butyric acid belongs to the broad class of phenolic acids, which are secondary metabolites widely distributed in plants and known for their significant biological activities, including antioxidant and anti-inflammatory effects.[3][4] The butyric acid moiety is also of considerable interest, as butyric acid itself is a key short-chain fatty acid in gut health and metabolic wellness.[5][6] The combination of these two functional groups in one molecule suggests a potential for unique pharmacological properties.
However, the therapeutic potential of any xenobiotic is intrinsically linked to its metabolic fate.[1] The processes of absorption, distribution, metabolism, and excretion (ADME) determine the compound's systemic exposure and the formation of metabolites, which may have their own biological activities or toxicities.[7] Therefore, a thorough analysis of the metabolic pathway of 2-(3-Hydroxybenzyl)butyric acid is paramount for any future development.
This guide will provide a structured approach to this analysis, beginning with the predicted metabolic pathways based on the compound's chemical structure and progressing to detailed experimental workflows.
Predicted Metabolic Pathways of 2-(3-Hydroxybenzyl)butyric Acid
Based on the chemical structure of 2-(3-Hydroxybenzyl)butyric acid, which features a phenolic hydroxyl group, a carboxylic acid, and an aliphatic chain, we can predict several key metabolic transformations. These predictions are grounded in the well-established biotransformation reactions of phenolic compounds and fatty acids.[8][9]
Phase I Metabolism:
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule.[9] For 2-(3-Hydroxybenzyl)butyric acid, the following Phase I reactions are anticipated:
Aromatic Hydroxylation: The benzyl ring is a likely target for oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of catechol or hydroquinone derivatives. The CYP1, CYP2, and CYP3 families are primarily responsible for oxidative drug metabolism.[2]
Aliphatic Hydroxylation: The butyric acid side chain can also be hydroxylated at various positions.
Oxidation: The primary alcohol that could be formed from aliphatic hydroxylation could be further oxidized to an aldehyde and then a carboxylic acid.
Phase II Metabolism:
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion.[10]
Glucuronidation: The phenolic hydroxyl group and the carboxylic acid are both susceptible to conjugation with glucuronic acid, a common pathway for the metabolism of phenolic acids.[11]
Sulfation: The phenolic hydroxyl group can also undergo sulfation.[11]
Glycine Conjugation: The carboxylic acid moiety can be conjugated with glycine.
The interplay of these pathways will determine the overall metabolic profile of 2-(3-Hydroxybenzyl)butyric acid. The following diagram illustrates these predicted transformations.
Caption: Predicted Phase I and Phase II metabolic pathways of 2-(3-Hydroxybenzyl)butyric acid.
Experimental Approaches for Metabolic Pathway Elucidation
A multi-pronged experimental approach is necessary to comprehensively define the metabolic pathway of 2-(3-Hydroxybenzyl)butyric acid. This typically involves a combination of in vitro and in vivo models.
In Vitro Metabolism Studies
In vitro systems are invaluable for initial metabolic screening, identifying the primary metabolites, and pinpointing the enzymes involved.[10] The "gold standard" for modeling human hepatic drug metabolism is the use of primary human hepatocytes (PHHs), as they retain the expression of key metabolic enzymes like cytochromes P450.[12]
Objective: To identify Phase I metabolites of 2-(3-Hydroxybenzyl)butyric acid.
Materials:
Human Liver Microsomes (pooled, from a reputable supplier)
2-(3-Hydroxybenzyl)butyric acid (parent compound)
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
Phosphate buffer (pH 7.4)
Acetonitrile (ACN)
Incubator/shaker at 37°C
Microcentrifuge tubes
LC-MS/MS system
Methodology:
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the parent compound at the desired concentration (e.g., 1-10 µM).
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
Sample Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
In Vivo Metabolism Studies
In vivo studies, typically in animal models such as rats or mice, are essential to understand the complete metabolic profile, including the absorption, distribution, and excretion of the compound and its metabolites under physiological conditions.
Objective: To identify and quantify 2-(3-Hydroxybenzyl)butyric acid and its metabolites in plasma and urine.
Materials:
Sprague-Dawley rats (male, 8-10 weeks old)
2-(3-Hydroxybenzyl)butyric acid formulated for oral or intravenous administration
Dosing: Administer a single dose of 2-(3-Hydroxybenzyl)butyric acid to the rats via the desired route (e.g., oral gavage).
Sample Collection:
Blood: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture. Collect blood into EDTA tubes.[13]
Urine: House the rats in metabolic cages and collect urine over 24 or 48 hours.
Sample Processing:
Plasma: Centrifuge the blood samples at approximately 2000 x g for 15-20 minutes at 4°C to separate the plasma.[14] Transfer the plasma to clean tubes.
Urine: Pool the collected urine and record the total volume.
Sample Storage: Immediately freeze all plasma and urine samples at -80°C until analysis to ensure metabolite stability.[13][14]
Sample Preparation for Analysis:
Plasma: Thaw the plasma samples and perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge.
Urine: Thaw the urine samples, vortex, and centrifuge to remove any precipitates. Dilute the supernatant with a suitable solvent before analysis.
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method.
Analytical Methodologies: LC-MS/MS for Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone analytical technique for metabolite identification and quantification due to its high sensitivity, selectivity, and ability to provide structural information.[15]
Sample Preparation
Proper sample preparation is crucial to remove interfering substances from the biological matrix and to concentrate the analytes of interest.
Objective: To clean up and concentrate metabolites from plasma for LC-MS/MS analysis.
Materials:
Mixed-mode or reversed-phase SPE cartridges
SPE manifold
Methanol
Water
Formic acid
Ammonium hydroxide
Evaporation system (e.g., nitrogen evaporator)
Methodology:
Conditioning: Condition the SPE cartridge with methanol followed by water.
Loading: Load the pre-treated plasma sample (after protein precipitation) onto the cartridge.
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
Elution: Elute the parent compound and its metabolites with a stronger solvent (e.g., methanol with 2% formic acid).
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The LC-MS/MS system separates the metabolites chromatographically before they are detected and fragmented by the mass spectrometer.
Typical LC-MS/MS Parameters:
Liquid Chromatography (LC):
Column: A reversed-phase C18 column is a good starting point.
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
Gradient: A linear gradient from low to high organic content.
Mass Spectrometry (MS):
Ionization: Electrospray ionization (ESI) in both positive and negative modes.
Scan Mode: Full scan MS to detect all ions, followed by data-dependent MS/MS to acquire fragmentation spectra of the most intense ions.
The following diagram illustrates a typical experimental workflow for metabolite analysis.
Caption: A generalized workflow for in vitro and in vivo metabolite analysis.
Data Analysis and Metabolite Identification
The data generated from the LC-MS/MS analysis is processed to identify potential metabolites. This involves comparing the full scan data from the control and dosed samples to find new peaks. The fragmentation patterns (MS/MS spectra) of these new peaks are then interpreted to elucidate the structure of the metabolites.[16]
Key Steps in Metabolite Identification:
Peak Picking and Alignment: Specialized software is used to detect and align chromatographic peaks across different samples.
Background Subtraction: Peaks present in the control samples are subtracted to identify drug-related components.
Mass Shift Analysis: The mass difference between a potential metabolite and the parent compound can indicate the type of metabolic transformation (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
Fragmentation Pattern Analysis: The MS/MS spectrum of a metabolite is compared to that of the parent compound. Common fragments suggest that the core structure is retained, while unique fragments can help to pinpoint the site of modification.
Hypothetical Quantitative Data Summary
The following table presents hypothetical data from an in vivo rat study, demonstrating how the concentrations of the parent compound and its major metabolites might change over time in plasma.
Time (hours)
Parent Compound (ng/mL)
Hydroxylated Metabolite (ng/mL)
Glucuronide Conjugate (ng/mL)
0.5
850
120
50
1
1200
250
150
2
900
400
300
4
450
300
450
8
100
150
200
24
<10
20
50
Conclusion
The metabolic pathway analysis of 2-(3-Hydroxybenzyl)butyric acid is a complex but essential undertaking for its potential development as a therapeutic agent. A systematic approach, combining predictive metabolism, robust in vitro and in vivo experimental models, and powerful analytical techniques like LC-MS/MS, is required for a comprehensive understanding of its ADME properties. The methodologies and insights provided in this guide offer a solid foundation for researchers to design and execute their studies, ultimately contributing to the safe and effective development of new chemical entities.
References
Aneja, K. K., & Sharma, C. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. International journal of molecular sciences, 22(6), 2997. [Link]
Biocrates. (2024, June 12). Butyric acid - A vital short-chain fatty acid for gut health and metabolic wellness. [Link]
Clarke, N. J., Rindgen, D., Korfmacher, W. A., & Cox, K. A. (2001). Systematic LC/MS metabolite identification in drug discovery. Analytical chemistry, 73(17), 430A–439A. [Link]
Das, A. K., Sahu, R., & Sahoo, S. K. (2022). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Frontiers in Sustainable Food Systems, 6, 831107. [Link]
de Oliveira, D. N., & de Souza, A. C. (2021). Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening. Toxicological sciences, 180(2), 249–261. [Link]
Hussain, T., & Le, J. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
Marques, C., & Pereira, S. A. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 3(3), 101538. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 562570, 2-Benzyl-3-hydroxybutanoic acid. [Link]
Parada Venegas, D., De la Fuente, M. K., Landskron, G., González, M. J., Quera, R., Dijkstra, G., Harmsen, H. J. M., Faber, K. N., & Hermoso, M. A. (2019). Short Chain Fatty Acids (SCFAs)-Mediated Gut Epithelial and Immune Regulation and Its Relevance for Inflammatory Bowel Diseases. Frontiers in immunology, 10, 277. [Link]
SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) [Video]. YouTube. [Link]
Shahidi, F., & Yeo, J. (2018). Bioavailability and Metabolic Pathway of Phenolic Compounds. IntechOpen. [Link]
Taylor & Francis Online. (2024, February 5). Evaluation of in Vitro Cytotoxicity and Induction Potential of Açaí (Euterpe oleracea) Extracts in Human Hepatocytes. [Link]
van der Velpen, V., Te Loo, D. M., & van der Heeft, E. (2022). “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. Chemical research in toxicology, 35(7), 1145–1147. [Link]
Villas-Boas, S. G., Nielsen, J., Smedsgaard, J., Hansen, M. A., & Roessner-Tunali, U. (2007). Metabolome Analysis: An Introduction. John Wiley & Sons. [Link]
Xiao, J., & Capanoglu, E. (2020). Phenolic Acids from Fruit By-Products as Therapeutic Agents for Metabolic Syndrome: A Review. Foods, 9(1), 40. [Link]
Zhang, Y., & Britz-McKibbin, P. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 227. [Link]
A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Hydroxyphenylalkanoic Acids
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the discovery, isolation, and characterization of novel hydroxyphenylalkanoic acids (HPAAs). Mo...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the discovery, isolation, and characterization of novel hydroxyphenylalkanoic acids (HPAAs). Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind methodological choices, integrating field-proven insights to empower researchers in their quest for new bioactive molecules. We will navigate the intricate path from initial sourcing to final structural elucidation and bioactivity assessment, using a real-world case study as a guiding thread.
Section 1: Introduction to Hydroxyphenylalkanoic Acids: A Class of Privileged Scaffolds in Drug Discovery
Hydroxyphenylalkanoic acids are a significant class of phenolic compounds characterized by a hydroxyl-substituted phenyl ring linked to an alkanoic acid moiety. This structural motif is prevalent in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. Their ability to engage in various biological interactions, including antioxidant and antimicrobial activities, makes them attractive starting points for drug discovery programs.[1][2] The discovery of novel HPAAs, therefore, represents a promising avenue for identifying new therapeutic agents.
Section 2: The Discovery Pipeline: A Strategic Workflow
The successful discovery and isolation of novel HPAAs hinge on a systematic and well-reasoned workflow. This guide proposes a multi-stage pipeline, designed to maximize efficiency and ensure the integrity of the scientific process.
Caption: A strategic workflow for the discovery of novel hydroxyphenylalkanoic acids.
Case Study Spotlight: Bioactive Phenolic Acids from an Endophytic Fungus
Throughout this guide, we will draw upon a study by Abonyi et al. (2018), which details the isolation of the known HPAAs, p-hydroxyphenyl acetic acid and ferulic acid, from an endophytic fungus, Aspergillus sp., associated with the leaves of Moringa oleifera.[3] While these compounds are not novel, the study provides an excellent, practical example of the methodologies employed in the field.
Section 3: Phase 1 - Sourcing and Preliminary Screening
The journey begins with the identification of promising sources of novel HPAAs. Natural sources, particularly microorganisms like endophytic fungi and Streptomyces, are rich reservoirs of chemical diversity and have proven to be a prolific source of new bioactive compounds.[4][5]
3.1. Sourcing of Microbial Strains
Rationale: Endophytic fungi, which reside within plant tissues, and soil-dwelling bacteria like Streptomyces exist in competitive environments, leading to the evolution of unique secondary metabolic pathways that produce a wide array of bioactive compounds.[6][7]
Surface Sterilization: Thoroughly wash the plant material and surface sterilize by sequential immersion in 2% sodium hypochlorite and 70% ethanol, followed by rinsing with sterile water. This step is crucial to eliminate epiphytic microorganisms.[3]
Plating: Place the sterilized plant fragments on a suitable culture medium, such as Malt Extract Agar (MEA), supplemented with an antibacterial agent (e.g., chloramphenicol) to inhibit bacterial growth.
Incubation and Isolation: Incubate the plates at 28°C and monitor for fungal growth emerging from the plant tissues. Isolate distinct fungal colonies by sub-culturing onto fresh MEA plates to obtain pure cultures.[3]
3.2. Preliminary Bioactivity Screening
Rationale: Before committing to extensive extraction and purification, it is cost-effective to perform a preliminary screen of crude extracts to identify those with the desired biological activity. This allows for the prioritization of the most promising candidates.
Protocol: Agar Well Diffusion Assay for Antimicrobial Activity
Extract Preparation: Prepare a stock solution of the crude fungal extract in a suitable solvent like Dimethyl Sulfoxide (DMSO).
Inoculation: Spread a standardized culture of test microorganisms (e.g., Bacillus subtilis, Klebsiella pneumoniae, Candida albicans) onto the surface of Mueller Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).
Well Preparation and Loading: Create wells in the agar using a sterile cork-borer and add a defined volume of the extract into the wells.
Incubation and Observation: Incubate the plates and measure the diameter of the inhibition zones around the wells. The size of the zone corresponds to the antimicrobial potency of the extract.[3]
Section 4: Phase 2 - Extraction and Purification
Once a promising source has been identified, the next critical phase is the efficient extraction of the target compounds and their purification from the complex mixture of metabolites.
4.1. Modern Extraction Techniques: Ultrasound-Assisted Extraction (UAE)
Rationale: UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the source material generates microjets that disrupt the cell structure, enhancing the release of intracellular components into the solvent. This method is often faster and more efficient than traditional techniques like maceration or Soxhlet extraction.[8]
Protocol: Ultrasound-Assisted Extraction of Phenolic Compounds
Sample Preparation: Place the powdered source material (e.g., fungal biomass) in a sealed vessel with an appropriate solvent. Ethanol or methanol solutions are commonly used for extracting phenolic compounds.[8]
Sonication: Submerge the vessel in an ultrasonic bath and sonicate for a defined period (e.g., 10-50 minutes). Key parameters to optimize include sonication time, temperature, solvent composition, and solid-to-liquid ratio.[8]
Recovery: After sonication, separate the extract from the solid residue by centrifugation or filtration. The supernatant contains the dissolved metabolites.
Table 1: Comparison of Extraction Solvents for Hydroxycitric Acid
This table illustrates the significant impact of solvent choice on extraction efficiency.
4.2. Purification by Chromatography
Rationale: Crude extracts contain a multitude of compounds. Chromatography is an indispensable technique for separating the target HPAAs from other metabolites based on their physicochemical properties, such as polarity and size.[10] High-Performance Liquid Chromatography (HPLC) is a powerful tool for both purification (preparative HPLC) and analysis (analytical HPLC).
Protocol: Preparative HPLC for Isolation of HPAAs
Column Selection: A reversed-phase C18 column is commonly used for the separation of phenolic compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often acidified with formic or acetic acid to suppress ionization of the carboxylic acid group) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
Fraction Collection: The eluent from the column is passed through a detector (e.g., UV-Vis), and fractions are collected based on the retention time of the peaks of interest.
Purity Analysis: The purity of the isolated compounds in each fraction is then assessed using analytical HPLC.
Caption: A typical workflow for the purification of HPAAs using HPLC.
Troubleshooting Chromatography:
Problem: Poor peak shape (tailing).
Cause: Interaction with acidic silanol groups on the silica-based column packing.
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of both the silanol groups and the acidic analyte.
Problem: Shifting retention times.
Cause: Changes in mobile phase composition or flow rate.
Solution: Ensure the mobile phase is properly degassed and that the pump is delivering a constant flow rate.
Section 5: Phase 3 - Structural Elucidation and Bioactivity Validation
With a pure compound in hand, the final phase involves determining its exact chemical structure and validating its biological activity.
5.1. Structural Elucidation using Spectroscopic Methods
Rationale: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for determining the structure of a novel compound.
Key Techniques:
Mass Spectrometry (MS): Provides the molecular weight and elemental formula of the compound. High-Resolution MS (HRMS) is crucial for obtaining an accurate mass.
1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.
2D NMR (COSY, HSQC, HMBC): Reveals the connectivity between atoms.
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).[2]
HSQC (Heteronuclear Single Quantum Coherence): Identifies which protons are directly attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for piecing together the molecular fragments.[2]
Caption: The central role of spectroscopic techniques in structure elucidation.
5.2. Bioactivity Validation and Structure-Activity Relationship (SAR) Studies
Rationale: Once the structure is confirmed, the biological activity of the pure compound must be quantitatively assessed. For drug discovery programs, this often involves determining the concentration at which the compound elicits a 50% effect (e.g., IC₅₀ or EC₅₀). Subsequently, synthesizing derivatives of the novel compound allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing potency and other drug-like properties.
Protocol: DPPH and ABTS Antioxidant Assays
DPPH Assay:
Prepare a solution of the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
Add varying concentrations of the isolated HPAA to the DPPH solution.
Measure the decrease in absorbance at 517 nm as the DPPH radical is scavenged by the antioxidant compound.
ABTS Assay:
Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
Add the HPAA solution to the ABTS radical solution and measure the decrease in absorbance at 734 nm.
Table 2: Bioactivity of Phenolic Acids from Aspergillus sp.
Compound
Antioxidant Activity (% Inhibition at 250 µg/ml)
Antifungal Activity vs. A. niger (IZD at 500 µg/ml)
This data demonstrates the differential bioactivity of closely related HPAAs, highlighting the importance of SAR studies.
5.3. In Silico Approaches in Modern Drug Discovery
Rationale: Computational tools can accelerate the drug discovery process by predicting the drug-likeness and potential biological targets of novel compounds before significant resources are invested in their synthesis and testing.
Key In Silico Analyses:
ADME/T Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity properties can be estimated based on the chemical structure.
Molecular Docking: This technique predicts the preferred binding orientation of a compound to a specific protein target, helping to elucidate its mechanism of action.
Section 6: Conclusion and Future Directions
The discovery and isolation of novel hydroxyphenylalkanoic acids is a challenging yet rewarding endeavor that sits at the intersection of natural product chemistry and drug discovery. The systematic workflow outlined in this guide, which integrates modern analytical techniques with a strong foundation in chemical principles, provides a robust framework for researchers in this field. As we continue to explore the vast chemical diversity of the natural world, particularly from underexplored microbial sources, the application of these advanced methodologies will be paramount in uncovering the next generation of HPAA-based therapeutics.
References
A. S. S. O. L. A. O. et al. (2018). Isolation and quantification of hydroxycitric acid from batuan [Garcinia binucao (Blanco) Choisy] fruit. CABI Digital Library. Available at: [Link]
Chen, M. et al. (2020). Ultrasonic-extraction of phenolic compounds from Phyllanthus urinaria: optimization model and antioxidant activity. CABI Digital Library. Available at: [Link]
González-Montelongo, R. et al. (2010). Ultrasound-Assisted Extraction of Total Phenolic Compounds and Antioxidant Activity in Mushrooms. MDPI. Available at: [Link]
Kim, J.-H. et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. Available at: [Link]
Endophytic Fungi: A Treasure Trove of Novel Bioactive Compounds. (n.d.). ResearchGate. Available at: [Link]
Elyashberg, M. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Semantic Scholar. Available at: [Link]
Endophytic Fungi: An Effective Alternative Source of Plant-Derived Bioactive Compounds for Pharmacological Studies. (2022). MDPI. Available at: [Link]
Development of an Ultrasound-Assisted Extraction Procedure for the Simultaneous Determination of Anthocyanins and Phenolic Acids in Black Beans. (2023). MDPI. Available at: [Link]
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Available at: [Link]
New Streptomyces-Derived Antibacterial Compounds Targeting Gram-Positive Bacteria: A Systematic Review. (2024). PMC - PubMed Central. Available at: [Link]
Abonyi, U. C. et al. (2018). Biologically active phenolic acids produced by Aspergillus sp., an endophyte of Moringa oleifera. ResearchGate. Available at: [Link]
Marson, C. M. et al. (2007). Structure-activity relationships of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase. PubMed. Available at: [Link]
Olejnik, A. et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. PMC. Available at: [Link]
Konieczynski, P. et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. PubMed. Available at: [Link]
Sasidharan, S. et al. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts. PubMed. Available at: [Link]
Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives. (2022). PMC - PubMed Central. Available at: [Link]
Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. (n.d.). ResearchGate. Available at: [Link]
Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. (n.d.). University of Aberdeen. Available at: [Link]
Phytochemical Profiling and In Silico Evaluation of Phenolic Compounds From Asphodelus ramosus L.: Antioxidant Activity, Molecular Docking, Dynamics, and ADMET Insights. (n.d.). ResearchGate. Available at: [Link]
Özyürek, M. et al. (2021). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
Banarase, N. B. et al. (2020). Economically viable isolation and characterization of oleanolic acid from Eugenia caryophyllus (Spreng.). Kuwait Journal of Science. Available at: [Link]
Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. (2020). MDPI. Available at: [Link]
Silver, J. (2020). Chromatography Troubleshooting. YouTube. Available at: [Link]
Biological and in silico investigation of isolated novel bioactive compound from Conocarpus lancifolius. (n.d.). Semantic Scholar. Available at: [Link]
Taylor, J. (2022). Chromatography: Techniques of Separation. Trade Science Inc. Available at: [Link]
In silico identification and validation of phenolic lipids as potential inhibitor against bacterial and viral strains. (n.d.). Taylor & Francis Online. Available at: [Link]
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Available at: [Link]
ß-Hydroxy-ß-Arylalkanoic Acids And Their Biological Activity. (n.d.). ResearchGate. Available at: [Link]
Structure-activity relationships of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase. (n.d.). ResearchGate. Available at: [Link]
Kwan, E. E. (n.d.). 2D NMR Solutions.pdf. Harvard University. Available at: [Link]
Chen, I-J. et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available at: [Link]
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. Available at: [Link]
HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Available at: [Link]
In-vitro biological activity and in-silico studies of some volatile phytochemicals from the ethanol extract of Eugenia uniflora. (2024). AIMS Press. Available at: [Link]
Modified DPPH and ABTS Assays to Assess the Antioxidant Profile of Untreated Oils. (n.d.). MDPI. Available at: [Link]
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Available at: [Link]
Preparation of 2-(3-Hydroxybenzyl)butyric Acid: An Application Note and Detailed Protocol
For distribution to: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 2-(3-Hydroxybenzyl)butyric acid, a valuable building block in me...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2-(3-Hydroxybenzyl)butyric acid, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references. The synthetic strategy employs a four-step sequence commencing with the protection of 3-hydroxybenzyl alcohol, followed by conversion to a benzyl halide, subsequent malonic ester synthesis, and concluding with a deprotection step to yield the target compound. This guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights for successful execution.
Introduction
2-(3-Hydroxybenzyl)butyric acid and its derivatives are of significant interest in the development of novel therapeutic agents due to their structural motifs, which can interact with various biological targets. The presence of a phenolic hydroxyl group and a carboxylic acid function provides opportunities for diverse chemical modifications, making this scaffold attractive for library synthesis and lead optimization. This application note details a robust and reproducible protocol for the preparation of this key intermediate, designed for researchers in both academic and industrial settings.
The chosen synthetic pathway, a malonic ester synthesis, is a classic and reliable method for the formation of α-substituted carboxylic acids.[1][2] A critical consideration in this synthesis is the acidic nature of the phenolic hydroxyl group, which is incompatible with the strongly basic conditions required for the alkylation of the malonic ester.[3] To circumvent this, a protection-deprotection strategy is employed. The benzyl ether is selected as the protecting group due to its stability under basic conditions and its facile removal under neutral conditions via catalytic transfer hydrogenation, a method known for its mildness and selectivity.[4]
Overall Synthetic Scheme
The synthesis of 2-(3-Hydroxybenzyl)butyric acid is accomplished through the following four-step sequence:
Figure 1: Overall synthetic workflow for the preparation of 2-(3-Hydroxybenzyl)butyric acid.
Experimental Protocols
Part 1: Protection of 3-Hydroxybenzyl Alcohol and Conversion to Bromide
Principle: The phenolic hydroxyl group of 3-hydroxybenzyl alcohol is first protected as a benzyl ether via a Williamson ether synthesis.[5] The resulting alcohol is then converted to the corresponding benzyl bromide, a reactive electrophile for the subsequent alkylation step.
Protocol: Synthesis of 1-(Benzyloxy)-3-(bromomethyl)benzene
Protection:
To a solution of 3-hydroxybenzyl alcohol (1.0 eq.) in acetone (10 mL/g of alcohol), add potassium carbonate (1.5 eq.) and benzyl bromide (1.1 eq.).
Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6][7]
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude 1-(benzyloxy)-3-(hydroxymethyl)benzene. This product is often of sufficient purity for the next step.
Bromination:
Caution: Phosphorus tribromide (PBr₃) is a corrosive and moisture-sensitive reagent. Handle in a fume hood with appropriate personal protective equipment.
Dissolve the crude 1-(benzyloxy)-3-(hydroxymethyl)benzene (1.0 eq.) in anhydrous diethyl ether (15 mL/g) and cool the solution to 0 °C in an ice bath.
Slowly add phosphorus tribromide (0.4 eq.) dropwise, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
Carefully quench the reaction by pouring it onto ice water.
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(benzyloxy)-3-(bromomethyl)benzene as a crude oil, which can be used in the next step without further purification.
Part 2: Malonic Ester Synthesis
Principle: The cornerstone of this synthesis is the alkylation of diethyl ethylmalonate. A strong base, sodium ethoxide, is used to deprotonate the α-carbon of the malonate, creating a nucleophilic enolate that subsequently displaces the bromide from the protected benzyl bromide.[3][8]
Protocol: Synthesis of Diethyl 2-(3-(benzyloxy)benzyl)-2-ethylmalonate
Enolate Formation:
Caution: Sodium ethoxide is a strong base and is moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon).[4]
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, dissolve sodium metal (1.05 eq.) in absolute ethanol (20 mL/g of sodium) to prepare sodium ethoxide.
To the freshly prepared sodium ethoxide solution, add diethyl ethylmalonate (1.0 eq.) dropwise at room temperature. Stir the mixture for 1 hour.
Alkylation:
Add the crude 1-(benzyloxy)-3-(bromomethyl)benzene (1.0 eq.) dissolved in a small amount of absolute ethanol to the dropping funnel.
Add the benzyl bromide solution dropwise to the malonate enolate solution.
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC.[9]
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude diethyl 2-(3-(benzyloxy)benzyl)-2-ethylmalonate.
Part 3: Hydrolysis and Decarboxylation
Principle: The diethyl ester is hydrolyzed to the corresponding dicarboxylic acid under basic conditions (saponification). Subsequent acidification and heating promote decarboxylation, where one of the carboxyl groups is lost as carbon dioxide, yielding the desired butyric acid derivative.[10][11]
Protocol: Synthesis of 2-(3-(Benzyloxy)benzyl)butyric acid
Hydrolysis:
Dissolve the crude diethyl 2-(3-(benzyloxy)benzyl)-2-ethylmalonate (1.0 eq.) in ethanol (10 mL/g).
Add a solution of sodium hydroxide (3.0 eq.) in water (5 mL/g of NaOH) to the ethanolic solution.
Heat the mixture to reflux for 4-6 hours.
Cool the reaction and remove the ethanol under reduced pressure.
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
Decarboxylation:
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.
Heat the acidified mixture to reflux for 2-4 hours to effect decarboxylation. Carbon dioxide evolution should be observed.
Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(3-(benzyloxy)benzyl)butyric acid.
Part 4: Deprotection
Principle: The final step is the removal of the benzyl protecting group. Catalytic transfer hydrogenation using formic acid as the hydrogen source and palladium on carbon as the catalyst is a mild and efficient method for this transformation.[4][12]
Protocol: Synthesis of 2-(3-Hydroxybenzyl)butyric acid
Hydrogenolysis:
Dissolve the crude 2-(3-(benzyloxy)benzyl)butyric acid (1.0 eq.) in methanol (20 mL/g).
To this solution, add 10% palladium on carbon (10% w/w of the substrate).
Carefully add formic acid (2-3 eq.) dropwise.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
Concentrate the filtrate under reduced pressure to remove the methanol and excess formic acid.
Purification:
Dissolve the crude product in a minimal amount of a suitable hot solvent system (e.g., ethyl acetate/hexanes or toluene) and allow it to cool slowly to induce crystallization.[13][14][15]
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to afford pure 2-(3-Hydroxybenzyl)butyric acid.
The protocol is designed with internal checks to ensure successful synthesis. The progress of each reaction can be reliably monitored by TLC, allowing for adjustments in reaction time as needed. [18]The purification of the final product by crystallization provides a straightforward method to obtain high-purity material, with the melting point serving as a key indicator of purity. [14][15]The provided spectroscopic data serve as a reference for product verification.
References
23.8 Malonic Ester Synthesis - Chemistry LibreTexts. (2020, April 6). Retrieved from [Link]
Malonic Ester Synthesis | OpenOChem Learn. (n.d.). Retrieved from [Link]
Malonic ester synthesis - Wikipedia. (n.d.). Retrieved from [Link]
Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst - Sigma-Aldrich. (n.d.).
Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base? | ResearchGate. (2014, March 14). Retrieved from [Link]
BENZYL BROMIDE HAZARD SUMMARY - NJ.gov. (n.d.).
Alcohol Protecting Groups. (n.d.).
Safety Data Sheet: Diethyl malonate - Carl ROTH. (n.d.).
SODIUM ETHOXIDE. 95% - Gelest, Inc. (2015, October 19).
Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.).
Application Notes and Protocols: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid - Benchchem. (n.d.).
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (n.d.). Retrieved from [Link]
SAFETY DATA SHEET - TCI Chemicals. (n.d.).
Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose - Benchchem. (n.d.).
ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para‐Methoxybenzyl (PMB) Ethers. - ResearchGate. (2025, August 6). Retrieved from [Link]
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5).
A new method for the deprotection of benzyl ethers or the selective protection of alcohols. (n.d.).
Material Safety Data Sheet Diethyl malonate MSDS# 14274 Section 1 - West Liberty University. (n.d.).
Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
BENZYL BROMIDE - NOAA - CAMEO Chemicals. (n.d.).
Diethyl ethylmalonate CAS 133-13-1 | 800906 - Merck Millipore. (n.d.).
Application Note: HPLC Analysis of 2-[(3-Hydroxyphenyl)methyl]butanoic Acid
This Application Note is structured as a comprehensive technical guide for the HPLC analysis of 2-[(3-Hydroxyphenyl)methyl]butanoic acid (CAS: 328288-90-0), also known as 2-(3-hydroxybenzyl)butanoic acid . Given the abse...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for the HPLC analysis of 2-[(3-Hydroxyphenyl)methyl]butanoic acid (CAS: 328288-90-0), also known as 2-(3-hydroxybenzyl)butanoic acid .
Given the absence of a specific pharmacopeial monograph for this exact chemical structure, this guide synthesizes "First Principles" method development strategies used for phenolic carboxylic acids, grounded in authoritative chromatographic theory and validated industry practices (ICH Q2).
Method Development, Optimization, and Validation Protocol
Introduction & Analytical Context
2-[(3-Hydroxyphenyl)methyl]butanoic acid is a structural building block often encountered in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or as a degradation intermediate of phenylbutyric acid derivatives. Its structure contains two critical functional groups that dictate the analytical strategy:
Carboxylic Acid (Hydrophilic Head): pKa ≈ 4.5.
Phenolic Hydroxyl (Aromatic Ring): pKa ≈ 10.0.
Hydrophobic Backbone: Ethyl group and Benzyl ring.
The Analytical Challenge
The dual nature of this molecule presents a separation challenge.[1] At neutral pH, the carboxylic acid ionizes (
), causing the molecule to elute near the void volume () with poor retention and peak tailing. At very high pH, the phenol also ionizes. Therefore, pH control is the single most critical variable in this method.
Method Development Strategy (The "Why")
Stationary Phase Selection
We utilize a C18 (Octadecylsilane) column. The hydrophobic benzyl and ethyl groups provide sufficient interaction with the C18 chains to ensure retention, provided the polar groups are suppressed.
Alternative: A Phenyl-Hexyl column could be used for enhanced selectivity if separating from similar aromatic impurities (pi-pi interactions), but C18 is preferred for robustness.
Mobile Phase Chemistry
To ensure sharp peak shape and consistent retention times, we must suppress the ionization of the carboxylic acid.
Buffer: 0.1% Orthophosphoric acid (
) or Trifluoroacetic acid (TFA).
Target pH: 2.5 – 3.0.
Mechanism: At pH 2.5 (2 units below pKa 4.5), >99% of the analyte exists in the neutral (
) form, maximizing hydrophobic interaction with the stationary phase.
Procedure: Prepare serial dilutions from the stock standard.
Specificity (For Impurity Analysis)
If analyzing this compound as an impurity (e.g., in Indobufen synthesis):
Inject the "Parent Drug" alone.
Inject the "Analyte" alone.
Inject a "Spiked Sample."
Requirement: Resolution (
) between Analyte and Parent Drug must be > 1.5.
Scientific Rationale: The pH Effect
Understanding the ionization state is critical for troubleshooting. The diagram below illustrates why pH 2.5 is mandatory.
Figure 2: Mechanistic impact of Mobile Phase pH on analyte retention and peak shape.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing ()
Silanol interactions or pH too high.
Ensure Mobile Phase A pH is < 3.0. Use a "Base Deactivated" C18 column.
Split Peaks
Sample solvent mismatch.
Dissolve sample in Mobile Phase, not 100% ACN.
Retention Time Drift
Column temperature fluctuation.
Ensure column oven is active and stable at 30°C.
High Backpressure
Particulates in sample.
Re-filter sample through 0.22 µm PTFE filter.
References
Sigma-Aldrich. (n.d.). 2-(3-Hydroxybenzyl)butanoic acid Product Detail. Retrieved from
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for pKa-based method development).
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
Royal Society of Chemistry. (2022). A new method for simultaneous determination of phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. Retrieved from
MDPI. (2018). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. Retrieved from
Disclaimer: This protocol is designed for research and development purposes. Users must validate the method in their own laboratory environment according to internal SOPs and regulatory requirements.
LC-MS/MS quantification of 2-[(3-Hydroxyphenyl)methyl]butanoic acid in plasma
Application Note: High-Sensitivity LC-MS/MS Quantification of 2-[(3-Hydroxyphenyl)methyl]butanoic Acid in Human Plasma Abstract This application note details a robust, validated protocol for the quantification of 2-[(3-H...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity LC-MS/MS Quantification of 2-[(3-Hydroxyphenyl)methyl]butanoic Acid in Human Plasma
Abstract
This application note details a robust, validated protocol for the quantification of 2-[(3-Hydroxyphenyl)methyl]butanoic acid (C11H14O3) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Given the analyte's dual functionality (carboxylic acid and phenol), this method leverages Negative Electrospray Ionization (ESI-) and Liquid-Liquid Extraction (LLE) to achieve high specificity and recovery. The protocol is designed to meet FDA and EMA bioanalytical method validation guidelines, offering a dynamic range suitable for pharmacokinetic (PK) and biomarker profiling.
Introduction & Scientific Rationale
2-[(3-Hydroxyphenyl)methyl]butanoic acid presents specific bioanalytical challenges due to its polarity and ionizable groups. As a substituted butyric acid with a phenolic moiety, it exhibits pKa values at approximately 4.5 (carboxylic acid) and 10.0 (phenol).
Ionization Strategy: While many small molecules are analyzed in positive mode (ESI+), this analyte is ideally suited for ESI- due to the facile deprotonation of the carboxylic acid group (
at m/z 193.1). ESI- often provides lower background noise for plasma samples compared to ESI+, enhancing signal-to-noise (S/N) ratios.
Chromatographic Separation: To retain this relatively polar organic acid, a high-strength silica (HSS) or bridged ethyl hybrid (BEH) C18 column is employed. The mobile phase pH is critical; maintaining a pH slightly acidic (pH 4-5) ensures the carboxylic acid remains largely protonated during the initial chromatographic phase, improving peak shape and retention, while still allowing efficient ionization in the source.
Sample Preparation: Protein precipitation (PPT) often yields "dirty" extracts that cause matrix effects (ion suppression). We utilize Liquid-Liquid Extraction (LLE) with an acidified organic solvent to drive the analyte into the organic phase, effectively removing plasma proteins and phospholipids.
Internal Standard (IS): Stable Isotope Labeled (SIL) analog (e.g., d5-2-[(3-Hydroxyphenyl)methyl]butanoic acid) is recommended. If unavailable, Diclofenac or Indoprofen can serve as a structural analog IS due to similar acidic properties.
Matrix: Drug-free Human Plasma (K2EDTA or Lithium Heparin).
Cause: Poor ionization or mobile phase pH mismatch.
Fix: Ensure the mobile phase contains Ammonium Acetate (not just Formic Acid). The acetate ions help buffer the pH and can actually enhance ESI- ionization for some acids compared to pure acidic modifiers.
Issue: Peak Tailing.
Cause: Interaction with silanols on the column or "column overload".
Fix: Use a BEH C18 column (superior end-capping). Ensure the final reconstitution solvent matches the initial mobile phase (high water content) to prevent "solvent effect" peak broadening.
Issue: Carryover.
Cause: Analyte sticking to the injector needle.
Fix: Use a strong needle wash: 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid .
References
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Fu, I., et al. (2010). "Practical approaches to the simultaneous determination of carboxylic acid-containing drugs and their ester prodrugs by LC–MS/MS." Journal of Chromatography B.
Chamberlain, J. (1995). The Analysis of Drugs in Biological Fluids. CRC Press. (Classic text on LLE extraction principles).
Application
Application Note: Development of Analytical Standards for 2-(3-Hydroxybenzyl)butyric acid
Abstract This document provides a comprehensive guide for the development and validation of analytical standards for 2-(3-Hydroxybenzyl)butyric acid. As a novel compound of interest in pharmaceutical research, establishi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the development and validation of analytical standards for 2-(3-Hydroxybenzyl)butyric acid. As a novel compound of interest in pharmaceutical research, establishing a robust analytical standard is paramount for ensuring data integrity, reproducibility, and regulatory compliance. This guide outlines a multi-faceted approach, beginning with definitive structural elucidation and physicochemical characterization, followed by the development of a stability-indicating quantitative purity method using High-Performance Liquid Chromatography (HPLC). All protocols are designed to be self-validating and are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative for a Well-Characterized Standard
2-(3-Hydroxybenzyl)butyric acid is a small molecule characterized by a phenolic group and a carboxylic acid moiety, suggesting potential biological activity while also presenting specific analytical challenges, such as susceptibility to oxidation. An analytical standard is a highly purified and well-characterized substance used as a reference point for qualitative and quantitative analysis. The accuracy of all subsequent research and quality control, from preclinical studies to final product release, is contingent upon the quality of this standard. Therefore, a systematic approach to its development is not merely a recommendation but a foundational requirement.
This guide provides the underlying scientific rationale for each step, empowering researchers to not only follow the protocols but also to adapt them based on empirical data.
Workflow for Analytical Standard Development
The development process follows a logical progression from broad characterization to specific, validated quantitative methods. This ensures that each subsequent step is built upon a solid analytical foundation.
Caption: Workflow for establishing a qualified analytical standard.
Before quantitative analysis can be performed, the identity and structure of the candidate standard material must be unequivocally confirmed.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation for small organic molecules, providing detailed information about the carbon-hydrogen framework.[1][2]
Rationale: 1D NMR (¹H and ¹³C) confirms the presence of key functional groups (aromatic protons, carboxylic acid proton, etc.) and the overall carbon skeleton. 2D NMR experiments (like COSY, HSQC, and HMBC) are essential for unambiguously assigning these signals and confirming the connectivity of the atoms, for instance, verifying the position of the hydroxyl group on the benzyl ring.[3]
Protocol 1: NMR Structural Confirmation
Sample Preparation: Accurately weigh ~5-10 mg of 2-(3-Hydroxybenzyl)butyric acid and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
¹H NMR Acquisition: Acquire a standard proton spectrum. Observe for characteristic signals: aromatic protons (approx. 6.5-7.5 ppm), the alpha-proton to the carboxyl group, and the methylene protons of the benzyl group.
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Identify the carbonyl carbon (typically >170 ppm), aromatic carbons, and aliphatic carbons.
Data Analysis: Integrate proton signals and compare chemical shifts and coupling constants to theoretical values to confirm the isomeric structure and rule out impurities.
Molecular Weight Confirmation by Mass Spectrometry (MS)
MS provides the exact mass of the molecule, serving as a critical checkpoint for identity confirmation.
Rationale: High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the elemental composition (C₁₁H₁₄O₃). This technique is highly sensitive and can also help identify potential impurities.
Protocol 2: HRMS Confirmation
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
Infusion: Infuse the sample directly into an HRMS instrument (e.g., a TOF or Orbitrap analyzer) equipped with an electrospray ionization (ESI) source.
Data Acquisition: Acquire spectra in both positive and negative ion modes. In negative mode, expect to see the deprotonated molecule [M-H]⁻. In positive mode, adducts like [M+H]⁺ or [M+Na]⁺ may be observed.
Analysis: Compare the measured mass of the primary ion to the calculated theoretical mass of C₁₁H₁₄O₃ (194.0943 g/mol )[4]. The mass error should be within a narrow tolerance (e.g., < 5 ppm).
Phase 2: Quantitative Method Development and Validation
The goal of this phase is to develop a robust, stability-indicating HPLC method for purity assessment and assay, and then to validate it according to ICH guidelines.[5][6][7]
HPLC-UV Method Development
Rationale: Reversed-phase HPLC is the technique of choice for analyzing phenolic compounds and organic acids.[8][9]
Stationary Phase: A C18 column is selected for its versatility in retaining compounds of moderate polarity like our target molecule.
Mobile Phase: An acidic mobile phase is crucial. The low pH (typically 2.5-3.0) ensures that the carboxylic acid functional group is protonated (non-ionized), which prevents peak tailing and provides consistent retention.[10][11]
Detection: The phenolic ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or Diode Array Detector (DAD) is used to determine the optimal detection wavelength (λmax) and to assess peak purity.
Protocol 3: HPLC-UV Purity and Assay Method
Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-20 min: 30% to 70% B
20-25 min: 70% to 30% B
25-30 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Scan for λmax (expected around 210 nm and 275 nm); monitor at the most sensitive, interference-free wavelength.[10][11]
Injection Volume: 10 µL.
Sample Preparation: Prepare a stock solution of 1.0 mg/mL in methanol. Dilute with the mobile phase initial condition (70:30 A:B) to a working concentration of ~0.1 mg/mL.
Forced Degradation Studies
Forced degradation, or stress testing, is essential to demonstrate the stability-indicating nature of the analytical method.[12][13] The goal is to achieve 5-20% degradation of the active substance to identify potential degradation products and ensure the method can separate them from the parent peak.[14]
Protocol 4: Forced Degradation
Prepare Samples: Use a ~0.1 mg/mL solution of 2-(3-Hydroxybenzyl)butyric acid for each condition.
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Expose the solid powder to 80 °C for 48 hours, then dissolve and analyze.
Photolytic Degradation: Expose the solution to a calibrated light source as per ICH Q1B guidelines.
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method from Protocol 3. The DAD detector is crucial here to check for co-eluting peaks.
Method Validation (per ICH Q2(R2))
The developed method must be validated to prove it is fit for its intended purpose.[6][15]
1. Specificity: The forced degradation study provides the primary evidence of specificity, demonstrating the ability to resolve the analyte from potential degradants.
2. Linearity:
The method's ability to elicit test results that are directly proportional to the analyte concentration.
3. Accuracy (Recovery):
Assessed by spiking a known amount of the standard into a placebo or blank matrix at different concentration levels.
Level
Theoretical (µg/mL)
Measured (µg/mL)
% Recovery
80%
80
79.5
99.4%
100%
100
100.8
100.8%
120%
120
119.2
99.3%
Acceptance Criteria: Mean recovery between 98.0% and 102.0%
4. Precision:
Repeatability (Intra-assay): Analysis of six replicate samples at 100% concentration on the same day, by the same analyst.
Intermediate Precision: Analysis by a different analyst on a different day using different equipment.
Precision Test
Mean Assay (%)
% RSD
Repeatability
99.8
0.45%
Intermediate Precision
100.1
0.62%
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):
Determined based on the standard deviation of the response and the slope of the calibration curve.
LOD: The lowest amount of analyte that can be detected. (e.g., 0.1 µg/mL)
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (e.g., 0.3 µg/mL)
Alternative and Complementary Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: For assessing volatile impurities or if the analyte can be derivatized to become more volatile, GC-MS is a powerful tool.[16] Derivatization of the carboxylic acid and hydroxyl groups (e.g., to form silyl esters) is typically required. GC-MS offers excellent separation efficiency and definitive identification of impurities through their mass spectra.[17]
Phase 3: Finalization of the Analytical Standard
Upon successful validation of the analytical method, the standard can be finalized.
Purity Assignment: The purity is typically determined by the HPLC area percent method, correcting for any known impurities, water content (by Karl Fischer titration), and residual solvents (by headspace GC). The final assigned purity is a mass balance calculation.
Certificate of Analysis (CoA): A formal document is generated that includes all characterization data (NMR, MS), the validated HPLC method parameters, and the final assigned purity and/or assay value.
Storage and Stability: Based on the forced degradation results and long-term stability studies, appropriate storage conditions (e.g., -20°C, protected from light) and a re-test date are established to ensure the standard remains fit for purpose over time.
References
MDPI. (n.d.). Analytical Method Development and Validation: Calcium Butyrate. Retrieved from [Link]
PubMed. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Retrieved from [Link]
Google Patents. (n.d.). Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography).
MDPI. (2022). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. Retrieved from [Link]
Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
ResearchGate. (2025). Determination of Organic Acids in Orange Fruit by HPLC. Retrieved from [Link]
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
PubMed. (2023). A sensitive and accurate GC-MS method for analyzing microbial metabolites short chain fatty acids and their hydroxylated derivatives in newborn fecal samples. Retrieved from [Link]
PMC. (n.d.). Recent Advances in the Analysis of Phenolic Compounds in Unifloral Honeys. Retrieved from [Link]
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
ResearchGate. (2025). (PDF) Development and evaluation of an HPLC/DAD method for the analysis of phenolic compounds from olive fruits. Retrieved from [Link]
Google Patents. (n.d.). (R) synthesis technique of 3 hydroxybutyric acids and its salt.
SGS USA. (n.d.). Forced Degradation Testing. Retrieved from [Link]
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]
ResearchGate. (n.d.). Chromatogram of standard butyric acid concentrations by gas.... Retrieved from [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
ThaiScience. (n.d.). Method Development and Determination of Phenolic Compounds in Broccoli Seeds Samples. Retrieved from [Link]
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
Edith Cowan University. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Retrieved from [Link]
PubChem - NIH. (n.d.). 2-Benzyl-3-hydroxybutanoic acid. Retrieved from [Link]
ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
Taylor & Francis Online. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
SciSpace. (n.d.). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Retrieved from [Link]
MDPI. (n.d.). Implementation of an Analytical Method for Spectrophotometric Evaluation of Total Phenolic Content in Essential Oils. Retrieved from [Link]
Luminous. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
PMC. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Retrieved from [Link]
ResearchGate. (2025). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
PMC. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]
MDPI. (n.d.). Direct Conversion of Propylene Oxide to 3-Hydroxy Butyric Acid Using a Cobalt Carbonyl Ionic Liquid Catalyst. Retrieved from [Link]
OSTI.GOV. (n.d.). Butyric acid: Applications and recent advances in its bioproduction. Retrieved from [Link]
Application Note: Investigating GPR84 Immunometabolic Signaling with 2-[(3-Hydroxyphenyl)methyl]butanoic Acid
Introduction & Mechanism of Action The Biological Target: GPR84 GPR84 is an orphan G protein-coupled receptor primarily expressed in immune cells (neutrophils, macrophages, microglia) and adipocytes. It is activated by m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Mechanism of Action
The Biological Target: GPR84
GPR84 is an orphan G protein-coupled receptor primarily expressed in immune cells (neutrophils, macrophages, microglia) and adipocytes. It is activated by medium-chain fatty acids (MCFAs) with carbon chain lengths of C9–C14. Crucially, 3-hydroxylated MCFAs (e.g., 3-hydroxy-lauric acid) are significantly more potent agonists than their non-hydroxylated counterparts.
The Chemical Probe: 2-[(3-Hydroxyphenyl)methyl]butanoic Acid
This compound serves as a synthetic structural mimetic of endogenous 3-hydroxy-MCFAs.
Structural Logic: The molecule features a butyric acid "head" group (essential for receptor anchorage) and a lipophilic 3-hydroxybenzyl "tail" at the
-position.
Pharmacophore Alignment: The 3-hydroxyl group on the phenyl ring mimics the 3-hydroxyl group of endogenous ligands, providing critical hydrogen-bonding interactions within the receptor's orthosteric binding pocket, while the benzyl-ethyl scaffold mimics the hydrophobic bulk of a medium-chain alkyl tail.
Application: It is utilized to probe G
-coupled signaling , specifically the inhibition of cAMP accumulation and the recruitment of -arrestin in inflammatory models.
Physicochemical Properties & Preparation[1]
To ensure experimental reproducibility, the probe must be handled according to its specific solubility profile.
Table 1: Physicochemical Data
Property
Value
Notes
Molecular Formula
C₁₁H₁₄O₃
Molecular Weight
194.23 g/mol
CAS Number
328288-90-0
LogP (Predicted)
~2.05
Moderate lipophilicity; cell-permeable.
pKa (Acid)
~4.7
Anionic at physiological pH (7.4).
Solubility
DMSO (>20 mg/mL)
Poorly soluble in water without pH adjustment.
Protocol: Stock Solution Preparation
Solvent: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid ethanol as it may interfere with sensitive GPCR assays.
Concentration: Prepare a 10 mM master stock.
Calculation: Dissolve 1.94 mg of powder in 1.0 mL of DMSO.
Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C. Stable for 6 months.
Working Solution: Dilute the stock 1:1000 in assay buffer (e.g., HBSS + 0.1% BSA) immediately before use to achieve a 10 µM starting concentration. Note: BSA is critical to prevent the lipophilic probe from sticking to plasticware.
Experimental Protocols
Protocol A: cAMP Inhibition Assay (G
Coupling)
Since GPR84 couples to G
, receptor activation results in the decrease of intracellular cAMP levels. To measure this, cAMP must first be elevated using Forskolin.
Materials:
HEK293 cells stably expressing human GPR84 (or primary macrophages).
Cell Seeding: Plate GPR84-expressing cells (2,000 cells/well) in a 384-well white low-volume plate.
Agonist Preparation: Prepare a serial dilution of 2-[(3-Hydroxyphenyl)methyl]butanoic acid (Range: 1 nM to 10 µM) in Stimulation Buffer containing 10 µM Forskolin .
Control: Stimulation Buffer with Forskolin + DMSO (Vehicle).
Positive Control: 6-OAU or Embelin (known GPR84 agonists).
Incubation: Add 5 µL of the agonist/Forskolin mix to the cells. Incubate for 30 minutes at Room Temperature (RT).
Mechanism:[1] Forskolin drives cAMP up; the probe activates GPR84 to drive cAMP down.
Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) according to kit instructions. Incubate for 1 hour.
Treat cells with the probe (10 µM down to 1 nM) for 90 minutes at 37°C.
Add detection reagent (substrate).
Measure Chemiluminescence. An increase in signal confirms the recruitment of
-arrestin to the receptor.
Signaling Pathway Visualization
The following diagram illustrates the GPR84 signaling cascade activated by 2-[(3-Hydroxyphenyl)methyl]butanoic acid, highlighting the bifurcation between G-protein dependent (cAMP) and G-protein independent (
-arrestin) pathways.
Figure 1: Mechanism of Action. The probe binds GPR84, triggering G
-mediated reduction of cAMP and -arrestin recruitment, ultimately modulating inflammatory responses.
Critical Experimental Controls & Troubleshooting
Self-Validating the Assay
To ensure the observed effects are specific to GPR84 and not off-target effects (e.g., GPR40 or physicochemical membrane disruption):
The "Antagonist Check":
Pre-treat cells with a selective GPR84 antagonist such as GLPG1205 or PBI-4050 (if acting as antagonist in the specific context) or Compound 107 (from literature).
Expected Result: The signal generated by 2-[(3-Hydroxyphenyl)methyl]butanoic acid should be completely abolished.
The "Isotype Control":
Use Parental HEK293 cells (Null vector) that do not express GPR84.
Expected Result: The probe should show no effect on cAMP levels or Calcium flux in these cells.
Albumin Sensitivity:
GPR84 ligands are highly lipophilic. If potency varies wildly between experiments, check the BSA concentration in your buffer. High BSA (>0.5%) can sequester the probe, shifting the EC₅₀ to the right (lower apparent potency).
Troubleshooting Table
Issue
Possible Cause
Solution
High Background in cAMP
Low Forskolin stimulation
Titrate Forskolin (usually 1-10 µM) to ensure a robust window for inhibition.
Precipitation
High concentration in aqueous buffer
Do not exceed 100 µM in aqueous buffer. Ensure 0.1% BSA is present.
No Signal
Receptor internalization
Cells may have desensitized. Starve cells of serum for 4-16 hours prior to assay.
References
Suzuki, M., et al. (2013). "Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor." Journal of Biological Chemistry, 288(15), 10684-10691. Link
Pillaiyar, T., et al. (2017). "GPR84 - An orphan receptor no more: Pharmacology, structural biology and potential therapeutic applications." European Journal of Pharmacology, 809, 156-166. Link
Sigma-Aldrich. "Product Specification: 2-(3-HYDROXYBENZYL)BUTANOIC ACID (CAS 328288-90-0)."[2] Link
Nøhr, A.C., et al. (2016). "Pharmacology of the G protein-coupled receptor 84 (GPR84)." Basic & Clinical Pharmacology & Toxicology, 119(S3), 16-23. Link
Application Note: High-Efficiency Derivatization of 2-[(3-Hydroxyphenyl)methyl]butanoic acid for GC-MS Analysis
Abstract This application note details a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-[(3-Hydroxyphenyl)methyl]butanoic acid (CAS: 328288-90-0), also known as 2-(3-hydroxybenzyl)buta...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-[(3-Hydroxyphenyl)methyl]butanoic acid (CAS: 328288-90-0), also known as 2-(3-hydroxybenzyl)butanoic acid. Due to the presence of dual polar functional groups—a carboxylic acid and a phenolic hydroxyl—direct GC analysis yields poor peak shape and low sensitivity. This guide provides a validated silylation workflow using BSTFA + 1% TMCS , ensuring quantitative conversion to the volatile di-TMS derivative.
The analyte features a butanoic acid backbone substituted at the alpha position with a 3-hydroxybenzyl group. The molecule contains two active protons susceptible to hydrogen bonding:
Carboxylic Acid (-COOH): High polarity, causes adsorption to the GC inlet liner.
Phenolic Hydroxyl (-OH): Increases boiling point and polarity.
Without derivatization, the compound exhibits severe tailing and thermal degradation. Silylation is the preferred derivatization strategy, replacing active protons with trimethylsilyl (TMS) groups to form 2-[(3-trimethylsilyloxyphenyl)methyl]butanoic acid trimethylsilyl ester .
Reaction Mechanism
The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) acts as the silyl donor.[2] The addition of 1% Trimethylchlorosilane (TMCS) serves as a catalyst to ensure the silylation of the sterically hindered carboxylic acid moiety.
Derivative Properties:
Target Derivative: Di-TMS variant
Derivative MW: 338.59 g/mol (Parent 194.23 + 144.36 for two TMS groups)
Key MS Ions: m/z 338 (M+), 323 (M-15, loss of methyl), 73 (TMS base peak).
Materials and Reagents
Reagent/Material
Grade/Specification
Function
BSTFA + 1% TMCS
Silylation Grade (>99%)
Derivatization Reagent
Pyridine
Anhydrous (<50 ppm H₂O)
Solvent & Acid Scavenger
Ethyl Acetate
HPLC/GC Grade
Extraction/Dilution Solvent
Internal Standard (IS)
>98% Purity
Quantification (e.g., 3-Hydroxyphenylacetic acid)
Nitrogen Gas
UHP (99.999%)
Solvent Evaporation
Reaction Vials
Amber, Silanized Glass
Prevent adsorption
Experimental Protocol
Sample Preparation Workflow
The following workflow ensures moisture removal (critical for silylation) and complete reaction kinetics.
Figure 1: Step-by-step derivatization workflow for phenolic acid analysis.
Detailed Procedure
Step 1: Drying
Aliquot the sample extract (containing approx. 1–50 µg of analyte) into a 2 mL amber silanized vial.
Add Internal Standard (IS).
Evaporate to complete dryness under a gentle stream of Nitrogen at 40°C.
Critical: Ensure no residual water remains; water hydrolyzes BSTFA.
Step 2: Derivatization Reaction
Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 10 seconds to dissolve the residue.
Add 50 µL of BSTFA + 1% TMCS .
Cap the vial tightly with a PTFE-lined cap.
Incubate at 60°C for 30 minutes in a heating block.
Note: While phenolic -OH reacts quickly, the sterically hindered carboxylic acid requires thermal energy and time to reach 100% conversion.
Step 3: Final Prep
Remove from heat and allow to cool to room temperature (approx. 5 mins).
(Optional) If the concentration is too high, dilute with 100 µL of anhydrous Ethyl Acetate or Hexane.
Transfer to a GC autosampler vial with a micro-insert.
The Di-TMS derivative of 2-[(3-Hydroxyphenyl)methyl]butanoic acid elutes as a sharp, symmetrical peak. Under the specified conditions, retention time is expected between 12.5 and 14.0 minutes.
Interpretation of Mass Spectrum[4]
Molecular Ion (M+): Small but distinct peak at 338 m/z .
Base Peak: Often 73 m/z (Si(CH₃)₃⁺), characteristic of silylated compounds.
Fragment M-15: A prominent peak at 323 m/z resulting from the loss of a methyl group from the silicon atom. This is often the most stable high-mass ion for quantification.
Benzyl Fragmentation: Cleavage at the benzylic carbon may produce tropylium-like ions stabilized by the TMS-ether group.
Troubleshooting & Validation
Issue
Probable Cause
Corrective Action
Low Response / Missing Peak
Moisture contamination
Ensure extracts are 100% dry. Use fresh BSTFA ampoules.
Tailing Peaks
Active sites in liner or column
Replace inlet liner with a deactivated one. Trim column guard.
Extra Peaks (M+72)
Incomplete derivatization
Mono-TMS derivative formed. Increase reaction time to 60 min or temp to 70°C.
Vacuum Pump Oil Background
Column bleed or septum bleed
Ensure column is conditioned at 300°C. Use low-bleed septa.
Validation Criteria:
Linearity: R² > 0.995 over 1–100 µg/mL range.
Recovery: >90% relative to Internal Standard.
Stability: Derivatized samples are stable for 24 hours if kept sealed and dry; analyze immediately for best results.
References
Schummer, C. et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482. Link
Little, J. L. (1999). "Artifacts in trimethylsilyl derivatization reactions and ways to avoid them." Journal of Chromatography A, 844(1-2), 1-22. Link
Sigma-Aldrich. (2023). "Derivatization Reagents for GC: BSTFA Protocol." Technical Bulletin. Link
NIST Chemistry WebBook. "Mass spectrum of TMS derivatives of phenolic acids." Standard Reference Data. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Functional Profiling and Cell-Based Assay Protocols for 2-(3-Hydroxybenzyl)butyric acid
Introduction & Scientific Rationale
2-(3-Hydroxybenzyl)butyric acid (C₁₁H₁₄O₃) is a structural hybrid exhibiting pharmacophoric features of two distinct classes of bioactive molecules: short-chain fatty acids (SCFAs) and phenylbutyrate derivatives. Its structure consists of a butyric acid backbone substituted at the C2 position with a 3-hydroxybenzyl group.[1]
To design effective cell-based assays for this compound, we must analyze its Structure-Activity Relationship (SAR) potential:
GPR109A (HCA2) Agonism: The butyric acid core suggests potential affinity for the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A), the target of endogenous 3-hydroxybutyrate (3-HB) and Nicotinic Acid (Niacin). The bulky benzyl substituent may modulate potency or efficacy compared to the endogenous ligand.
HDAC Inhibition: The structural homology to 4-Phenylbutyric acid (4-PBA) —a known Histone Deacetylase (HDAC) inhibitor and chemical chaperone—suggests this molecule may function as an epigenetic modulator. The C2-substitution pattern warrants investigation into its specificity for HDAC isoforms.
Free Fatty Acid Receptors (FFAR): As a medium-chain lipophilic acid, it may interact with GPR40 (FFAR1) or GPR84.
This guide details protocols to profile 2-(3-Hydroxybenzyl)butyric acid for GPR109A activation and HDAC inhibition , the two most scientifically grounded targets for this chemotype.
Safety & Reagent Preparation
Compound Handling: 2-(3-Hydroxybenzyl)butyric acid is a carboxylic acid. It should be stored at -20°C.
Solubility: Prepare a 100 mM stock solution in DMSO. For cell assays, dilute into culture media ensuring the final DMSO concentration is <0.5% to avoid vehicle toxicity.
Controls:
Positive Control (GPR109A): Nicotinic Acid (100 µM) or 3-Hydroxybutyrate (1-5 mM).
Positive Control (HDAC): SAHA (Vorinostat) or Sodium Butyrate (5 mM).
Mechanism: GPR109A is G_i/G_o coupled. Activation inhibits Adenylyl Cyclase, reducing cAMP levels. Since baseline cAMP is low, this assay requires pre-stimulation with Forskolin.
Experimental Design
Parameter
Specification
Cell Line
CHO-K1 or HEK293 stably expressing human GPR109A (HCA2).
Assay Type
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection.
Readout
Decrease in cAMP signal (inverse agonist effect).
Duration
30-60 minutes stimulation.
Step-by-Step Protocol
Cell Seeding:
Harvest GPR109A-CHO cells and resuspend in assay buffer (HBSS + 0.5 mM IBMX + 0.1% BSA).
Seed 10,000 cells/well in a 384-well white low-volume plate.
Compound Preparation:
Prepare a 2X solution of 2-(3-Hydroxybenzyl)butyric acid in assay buffer containing 20 µM Forskolin .
Note: The Forskolin is critical to raise the cAMP baseline so inhibition can be measured.
Prepare a serial dilution (e.g., 100 µM to 1 nM) to determine EC50.
Stimulation:
Add 5 µL of the 2X Compound/Forskolin mix to the cells (5 µL volume).
Incubate for 30 minutes at Room Temperature (RT).
Detection (TR-FRET):
Add 5 µL of cAMP-d2 conjugate (acceptor).
Add 5 µL of Anti-cAMP-Cryptate antibody (donor).
Incubate for 1 hour at RT in the dark.
Data Analysis:
Read plate on a TR-FRET compatible reader (e.g., EnVision).
Calculate the FRET ratio (665 nm / 620 nm).
Interpretation: A decrease in cAMP (higher FRET signal in competitive assays) indicates GPR109A agonism. Compare efficacy to Nicotinic Acid.
Mechanism: HDACs remove acetyl groups from lysine residues on histones. Inhibitors prevent this, leading to hyperacetylation. This assay measures the accumulation of acetylated substrate.
Experimental Design
Parameter
Specification
Cell Line
HeLa or Jurkat cells (Nuclear extract or whole cell).
Treat HeLa cells with 2-(3-Hydroxybenzyl)butyric acid (1, 10, 50, 100 µM) for 24 hours.
Harvest cells and extract nuclear proteins using a Nuclear Extraction Kit.
Alternative (Cell-Free): Use purified recombinant HDAC1 or HDAC6 enzymes for direct inhibition data.
Enzymatic Reaction:
In a black 96-well plate, mix:
10 µL Nuclear Extract (or Purified Enzyme).
5 µL Compound (or DMSO control).
35 µL Assay Buffer.
Incubate for 10 minutes at 37°C to allow inhibitor binding.
Substrate Addition:
Add 50 µL of Fluorogenic HDAC substrate (Acetyl-Lys-AMC).
Incubate for 30 minutes at 37°C.
Developer Step:
Add 50 µL of Developer Solution (Trypsin-like protease). This cleaves the deacetylated substrate to release the fluorophore.
Incubate for 15 minutes at RT.
Quantification:
Measure Fluorescence (Ex 350 nm / Em 460 nm).
Interpretation: Reduced fluorescence compared to vehicle control indicates HDAC inhibition. Calculate IC50.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the dual-pathway interrogation strategy for 2-(3-Hydroxybenzyl)butyric acid, highlighting the GPR109A and HDAC signaling nodes.
Caption: Schematic representation of the dual-mechanism profiling strategy. The compound is tested for GPR109A agonism (mimicking 3-HB) and HDAC inhibition (mimicking Phenylbutyrate).
Data Analysis & Interpretation
When analyzing results from these assays, structure your data as follows to determine the compound's primary mode of action.
Assay Endpoint
Expected Result (if Active)
Biological Implication
cAMP (Forskolin-stimulated)
Dose-dependent decrease
Agonist for GPR109A (Anti-lipolytic, Anti-inflammatory potential).
HDAC Fluorometry
Dose-dependent decrease in RFU
HDAC Inhibitor (Potential anti-cancer or neuroprotective agent).
Cell Viability (MTT)
No change or slight decrease
High toxicity suggests off-target effects; moderate decrease may align with HDACi-induced apoptosis.
Critical Control Check:
If the compound shows activity in the GPR109A assay, verify specificity by using a GPR109A antagonist (e.g., Mepenzolate bromide ) or using a GPR109A-null cell line. If activity persists in null cells, the effect is off-target.
References
Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences, 27(7), 384-390.
Miller, A.C., et al. (2011). "4-Phenylbutyrate inhibits histone deacetylase activity and protects against cerebral ischemia." Journal of Neurochemistry, 119(6), 1262-1273.
Thangaraju, M., et al. (2009). "GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate." Nature Cell Biology, 11(1), 104-109.
Application Note: High-Purity Isolation of 2-[(3-Hydroxyphenyl)methyl]butanoic Acid via Acid-Modified Flash Chromatography
Part 1: Executive Summary & Chemical Context The purification of 2-[(3-Hydroxyphenyl)methyl]butanoic acid presents a classic challenge in organic synthesis: separating a molecule containing both a carboxylic acid and a p...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Context
The purification of 2-[(3-Hydroxyphenyl)methyl]butanoic acid presents a classic challenge in organic synthesis: separating a molecule containing both a carboxylic acid and a phenolic hydroxyl group. Standard neutral silica chromatography often results in severe peak tailing and irreversible adsorption due to the interaction between the free carboxylic acid and the acidic silanol groups on the stationary phase.
This guide details a robust Acid-Modified Flash Chromatography protocol. By introducing an acidic modifier (acetic acid) into the mobile phase, we suppress the ionization of the carboxylic acid (
), ensuring the molecule travels as a neutral species. This results in sharp bands, high recovery, and effective separation from non-acidic impurities (e.g., unreacted alkyl halides) and decarboxylated byproducts.
Target Molecule Profile
Property
Value
Implication for Chromatography
Structure
Phenylbutyric acid backbone with 3-OH substitution
The carboxylic acid will ionize on neutral silica, causing streaking.
Solubility
Soluble in EtOAc, MeOH, DCM; Low in Hexanes
Requires polar organic solvents for loading.
UV Activity
Strong absorption @ 254 nm
UV detection is highly effective.
Part 2: Method Development & Optimization
The "Acid Effect" on Silica
Unmodified silica gel (
) has a surface pH of 6.0–7.0. Without acidification, the target carboxylic acid partially dissociates (). The ionized carboxylate binds strongly to the silica surface, leading to:
Broad, tailing peaks (poor resolution).
Co-elution with impurities.
Mass loss (irreversible adsorption).
The Solution: Adding 0.1% to 1.0% Acetic Acid (AcOH) to the mobile phase shifts the equilibrium back to the protonated, neutral form (
), which interacts predictably with the stationary phase.
TLC Scouting Protocol
Before committing to a column, determine the optimal solvent strength (
Run TLC Plates: Spot crude mixture on silica plates.
Test 1: 90% A / 10% B
Test 2: 70% A / 30% B
Test 3: 50% A / 50% B
Visualize: UV (254 nm) and PMA Stain (for non-aromatic impurities).
Critical Insight: If the spot streaks on the TLC plate even with acid, the concentration of the crude sample might be too high, or the silica plate has absorbed moisture. Activate plates by heating if necessary.
Part 3: Detailed Experimental Protocol
Instrumentation & Materials
Stationary Phase: Spherical Silica Gel (20–40 µm, 60 Å pore size). Spherical particles reduce backpressure and improve resolution compared to irregular silica.
Column: Flash cartridge sized to load ratio (1:20 to 1:50 sample-to-silica mass ratio).
Mobile Phase A: Hexanes (HPLC Grade) + 0.5% Acetic Acid.
Monitor UV: Watch for the characteristic aromatic absorbance at 254 nm.
Pool Fractions: Combine fractions containing the pure spot.
Azeotropic Removal of AcOH: Acetic acid has a high boiling point (118°C). To remove it:
Concentrate the pooled fractions.
Add Toluene or Heptane and re-evaporate. These form azeotropes with acetic acid, facilitating its removal at lower temperatures.
Alternative: Wash the organic extract with dilute pH 3–4 buffer (e.g., NaH2PO4) to remove excess AcOH without deprotonating the product (pKa ~4.5), though azeotroping is preferred to avoid emulsion formation.
Part 4: Workflow Visualization
The following diagram illustrates the decision logic and workflow for this purification.
Figure 1: Logical workflow for the purification of acidic phenyl-derivatives, emphasizing the critical TLC decision point regarding streaking.
Part 5: Troubleshooting Guide
Observation
Root Cause
Corrective Action
Fronting Peaks
Column Overloading
Reduce sample load or switch to a larger column diameter.
Tailing/Streaking
Insufficient Acid Modifier
Increase AcOH concentration to 1.0% or switch to Formic Acid (stronger).
Ghost Peaks
Contaminated Injector/Line
Run a blank "cleaning" run with 100% MeOH or EtOAc before the actual run.
Product Co-elution
Gradient too steep
Introduce an "Isocratic Hold" at the %B where the product begins to elute (e.g., hold at 25% B for 3 CVs).
Low Recovery
Irreversible Adsorption
Switch to "Reverse Phase" (C18) using Water/MeOH + 0.1% Formic Acid.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link] (Validates the use of phosphoric/acetic acid for suppressing ionization of carboxylic acids).
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link] (Demonstrates the necessity of acidic mobile phases for retaining carboxylic acids).
Teledyne ISCO. (2020). Flash Chromatography Guide: Purification of Acidic Compounds.
Optimizing collision energy for 2-[(3-Hydroxyphenyl)methyl]butanoic acid MS/MS
Technical Support Center Topic: Optimizing Collision Energy for 2-[(3-Hydroxyphenyl)methyl]butanoic acid MS/MS Analysis Welcome to the technical support guide for developing robust tandem mass spectrometry (MS/MS) method...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center
Topic: Optimizing Collision Energy for 2-[(3-Hydroxyphenyl)methyl]butanoic acid MS/MS Analysis
Welcome to the technical support guide for developing robust tandem mass spectrometry (MS/MS) methods for 2-[(3-Hydroxyphenyl)methyl]butanoic acid. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to effectively optimize collision energy, a critical parameter for achieving maximum sensitivity and specificity in quantitative and qualitative analyses.
Part 1: Foundational Concepts & Pre-Analysis Strategy
This section addresses the initial questions and theoretical considerations necessary before beginning experimental work. A solid understanding of the analyte and the fragmentation process is paramount to efficient method development.
Q1: What are the essential physicochemical properties of 2-[(3-Hydroxyphenyl)methyl]butanoic acid for MS analysis?
Understanding the molecule's structure and mass is the first step in any MS/MS experiment. This information dictates the initial instrument settings for precursor ion selection.
Q2: Which ionization mode, positive or negative electrospray ionization (ESI), is recommended for this compound?
Recommendation: Negative Ion Mode (ESI-)
The chemical structure of 2-[(3-Hydroxyphenyl)methyl]butanoic acid contains a carboxylic acid group (-COOH). This functional group is acidic and readily deprotonates to form a stable carboxylate anion ([M-H]⁻). In mass spectrometry, compounds with low basicity, such as carboxylic acids, often yield a more robust and stable signal in negative ionization mode[2]. While the phenolic hydroxyl group could also be deprotonated, the carboxylic acid is significantly more acidic, making it the primary site of ionization. Analysis in positive mode is possible but is generally less sensitive for this class of compounds.
Q3: What are the predicted fragmentation pathways for the [M-H]⁻ precursor ion?
Anticipating fragmentation patterns helps in identifying potential product ions during the optimization process. The structure suggests several likely cleavage points upon collisional activation.
Common fragmentation patterns for carboxylic acids include the neutral loss of water (H₂O) and carbon dioxide (CO₂)[3][4]. The benzylic position is also susceptible to cleavage due to the relative stability of the resulting fragment.
Part 2: The Core Experimental Workflow for Collision Energy Optimization
This section provides a detailed, step-by-step protocol for systematically determining the optimal collision energy for your target analyte on your specific instrument platform. The process involves infusing a standard solution and monitoring ion intensities as collision energy is varied.
Step 1: Preparation of the Analyte Standard
The foundation of any successful optimization is a clean, reliable standard solution.
Prepare a Stock Solution: Accurately weigh a known amount of 2-[(3-Hydroxyphenyl)methyl]butanoic acid reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).
Create a Working Solution: Dilute the stock solution to a working concentration appropriate for your instrument's sensitivity, typically in the range of 50 ng/mL to 1 µg/mL[5]. The dilution solvent should be similar to your intended mobile phase, such as 50:50 acetonitrile:water, to ensure compatibility with the ESI source.
Step 2: Initial Instrument Setup and Precursor Ion Identification
This step confirms that the instrument is detecting the correct parent molecule.
Method Setup: Create an acquisition method in your instrument control software. Set the ion source to negative ESI mode.
Infusion: Using a syringe pump, infuse the working solution at a stable, low flow rate (e.g., 5-10 µL/min).
Full Scan (MS1): Acquire data in full scan mode across a relevant mass range (e.g., m/z 50-250). Verify the presence of a strong signal for the deprotonated precursor ion, [M-H]⁻, at m/z 193.09. Optimize source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the intensity of this ion.
Step 3: Identifying Potential Fragment Ions (Product Ion Scan)
Once the precursor is confirmed, the next step is to identify its primary fragments.
Switch to MS/MS Mode: Modify your acquisition method to perform a Product Ion Scan (PIS).
Isolate Precursor: Set the first quadrupole (Q1) to isolate the precursor ion at m/z 193.09.
Initial Fragmentation: Apply a moderate, fixed collision energy in the collision cell (Q2). A starting value of 20 V (or 20 eV) is often a good choice for small molecules[6].
Scan Product Ions: Set the third quadrupole (Q3) to scan a mass range below the precursor (e.g., m/z 40-195) to detect the resulting fragment ions.
Identify Fragments: Record the m/z values of the most abundant fragment ions. These are your candidates for Multiple Reaction Monitoring (MRM) transitions.
Step 4: Systematic Collision Energy Optimization
This is the core step where the optimal energy for each fragment is determined. Most instrument software platforms provide an automated tool for this process.
Set Up the CE Ramp: In your MS/MS method, define the precursor ion (m/z 193.09) and the candidate product ions identified in Step 3.
Define Energy Range: Program the instrument to acquire data while systematically ramping the collision energy across a wide range, for example, from 5 V to 50 V in increments of 1 or 2 V[7].
Acquire Data: While continuing to infuse the standard, execute the CE ramp experiment. The instrument will generate a series of spectra, each corresponding to a specific collision energy.
Step 5: Data Analysis and Selection of MRM Transitions
The data from the ramp experiment is used to create a "breakdown curve" that visualizes the optimal energy for each transition.
Plot the Data: Extract the ion intensity for the precursor and each major product ion at each collision energy value. Plot Intensity (y-axis) versus Collision Energy (x-axis).
Analyze the Curve:
The precursor ion (m/z 193.09) intensity will be highest at low CE and decrease as it fragments.
Each product ion will show an intensity that rises to a maximum at a specific CE and then may decrease as it undergoes further fragmentation.
Select Optimal CE: The optimal collision energy for a given MRM transition is the value that produces the maximum intensity for that specific product ion[5].
Choose MRM Transitions: Select at least two of the most abundant and specific product ions. The transition with the highest intensity is typically used for quantification (the "quantifier"), while a second, also intense, transition is used for confirmation (the "qualifier")[5].
Example Collision Energy Optimization Data (Hypothetical)
Collision Energy (V)
Precursor Intensity (m/z 193.09)
Product Ion 1 (m/z 149.09)
Product Ion 2 (m/z 107.05)
5
9.8e6
1.1e5
5.0e4
10
8.2e6
5.5e5
2.1e5
15
5.1e6
1.9e6
8.8e5
20
2.3e6
1.5e6
1.5e6
25
9.5e5
9.8e5
1.2e6
30
3.1e5
5.2e5
8.1e5
35
1.0e5
2.1e5
4.5e5
Based on this hypothetical data, the optimal CE for the quantifier transition 193.09 -> 149.09 would be 15 V . The optimal CE for the qualifier transition 193.09 -> 107.05 would be 20 V.
Part 3: Troubleshooting and Advanced Considerations
Q4: What is "Normalized Collision Energy," and when should I use it?
Normalized Collision Energy (NCE) is a technology, particularly on Thermo Fisher Scientific instruments, that automatically scales the applied collision voltage based on the precursor ion's m/z and charge state[8]. The collision energy required for optimal fragmentation is linearly correlated with the precursor's m/z[8]. NCE simplifies method development for multi-analyte panels where compounds have widely different masses, as a single NCE value (e.g., 30%) can provide efficient fragmentation across a broad mass range. For a single analyte like the one discussed here, direct optimization of the absolute collision voltage is more precise, but NCE can be a useful starting point.
Q5: Should I use a fixed CE or a ramped/stepped CE in my final method?
Fixed CE: For targeted quantitative methods like MRM or Selected Reaction Monitoring (SRM), using a fixed, optimized CE for each transition is standard practice. It provides the highest sensitivity and reproducibility for a specific fragment.
Ramped/Stepped CE: For qualitative or discovery-based experiments (e.g., using Data-Independent Acquisition, DIA, or All-Ions Fragmentation), applying a ramp of collision energies during each scan cycle is beneficial[9]. This approach ensures that a wide variety of fragments are generated from all precursors, providing richer spectral information for compound identification, though it may sacrifice some sensitivity at any single energy level compared to a fixed CE experiment[10].
Q6: I'm not getting any significant fragments, even at high collision energy. What's wrong?
This indicates that the precursor ion is very stable or that the energy is not being transferred efficiently.
Check Collision Gas: Ensure the collision gas (typically argon or nitrogen) is turned on and flowing at the correct pressure.
Increase Activation Time: In ion trap instruments, increasing the activation time (the duration the RF voltage is applied) can increase the internal energy imparted to the ion, promoting fragmentation[11].
Consider Alternative Fragmentation: If CID is ineffective, more advanced fragmentation techniques like Higher-Energy Collisional Dissociation (HCD) or Electron Activated Dissociation (EAD), if available on your instrument, can provide alternative and sometimes more informative fragmentation pathways[11][12].
Q7: My precursor ion signal disappears immediately at low CE, and the fragments are all very low mass. What does this indicate?
This suggests your molecule is very labile and is "shattering" upon collisional activation.
Lower the CE Range: Perform your optimization ramp over a much lower energy range (e.g., 2 V to 20 V).
Optimize Source Conditions: In-source fragmentation may be occurring before the ion even reaches the collision cell. Try reducing source-related voltages like the cone voltage or fragmentor voltage to produce a "softer" ionization that preserves the precursor ion.
References
Molport. (n.d.). 2-[(3-hydroxyphenyl)methyl]butanoic acid. Retrieved February 7, 2026, from [Link]
Macintyre, D. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Clinical Proteomics, 6(4), 187-196. Available from: [Link]
Lam, E. S. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Retrieved February 7, 2026, from [Link]
Wikipedia. (2023, December 29). Collision-induced dissociation. Retrieved February 7, 2026, from [Link]
Jim Clark. (n.d.). Mass Spectrum of Butanoic Acid. Chemguide. Retrieved February 7, 2026, from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]
Waters Corporation. (2024, June 6). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Journal of the American Society for Mass Spectrometry. Available from: [Link]
Agilent Technologies. (n.d.). Agilent All Ions MS/MS. Retrieved February 7, 2026, from [Link]
SCIEX. (n.d.). Comprehensive structural analysis of small molecules with heterocyclic rings. Retrieved February 7, 2026, from [Link]
Agilent Technologies. (n.d.). An Optimization Tool for MS Signal Acquisition in GC Triple Quadrupole Mass Spectrometry. Retrieved February 7, 2026, from [Link]
MDPI. (n.d.). Roast-Driven Coffee Proteome Changes Characterized by Bradford Assay, SDS-PAGE, and LC-MS. Foods. Available from: [Link]
YouTube. (2022, December 23). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. Retrieved February 7, 2026, from [Link]
ACS Publications. (2015, July 1). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. Available from: [Link]
Technical Support Center: Troubleshooting Peak Tailing for Acidic Compounds in HPLC
As a Senior Application Scientist, I've frequently seen researchers encounter the frustrating issue of peak tailing, especially with acidic analytes. A symmetrical, Gaussian peak is the cornerstone of accurate quantifica...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I've frequently seen researchers encounter the frustrating issue of peak tailing, especially with acidic analytes. A symmetrical, Gaussian peak is the cornerstone of accurate quantification and robust method development. When a peak tails, it not only compromises resolution and makes integration difficult but also points to underlying chemical or physical issues in your chromatographic system. This guide is designed to provide you with a logical, cause-and-effect framework for diagnosing and resolving peak tailing for your acidic compounds, moving beyond simple fixes to foster a deeper understanding of your separation.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem for my acidic compound?
Peak tailing is a common chromatographic distortion where the latter half of a peak is broader than the front half, resulting in an asymmetrical shape.[1] For quantitative analysis, this is a critical issue because it complicates the accurate determination of the peak's start and end points, leading to unreliable area measurements and, consequently, inaccurate concentration calculations.[1] Furthermore, tailing peaks are wider at the base, which reduces the separation (resolution) between adjacent peaks and can obscure smaller impurities eluting near the main analyte.[2]
Q2: What is the primary chemical reason my acidic compound is tailing on a standard C18 column?
The most common cause of peak tailing for polar and ionizable compounds, including acids, is a secondary retention mechanism occurring on the column.[1][3] Standard silica-based stationary phases (like C18) have residual, unreacted silanol groups (Si-OH) on their surface.[1][2] These silanol groups are themselves weakly acidic and can become ionized (Si-O⁻) at mobile phase pH values above approximately 3.[3] If your acidic analyte is also partially or fully ionized (A⁻), it can engage in a strong, undesirable ionic interaction with these silanol sites. This interaction is stronger than the primary reversed-phase (hydrophobic) mechanism, causing a portion of the analyte molecules to be held back longer, resulting in a "tail."[2][3]
Q3: How does mobile phase pH critically affect the peak shape of my acidic analyte?
Mobile phase pH is arguably the most powerful tool for controlling the retention and peak shape of ionizable compounds.[4][5] The ionization state of both your acidic analyte and the stationary phase's residual silanols is dictated by the mobile phase pH.
Analyte Ionization: For an acidic compound, if the mobile phase pH is close to its pKa, you will have a mixed population of the neutral (protonated, HA) and ionized (deprotonated, A⁻) forms. The neutral form is more hydrophobic and retains longer on a C18 column, while the ionized form is more polar and elutes earlier. This dual state in the column leads to broad, tailing peaks.[6][7]
Silanol Ionization: As mentioned, at pH > 3, silanol groups become increasingly deprotonated (Si-O⁻), creating active sites for secondary interactions.[3]
To achieve a sharp, symmetrical peak for an acidic compound, the goal is to suppress the ionization of the analyte. A general rule of thumb is to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of your acidic compound.[4] This ensures the compound is predominantly in its single, neutral (protonated) form, leading to a single, well-defined retention mechanism. A low pH (e.g., pH 2.5-3.0) also protonates the residual silanols, neutralizing them and minimizing their ability to cause secondary interactions.[1][8]
Q4: My peak is still tailing even after lowering the mobile phase pH. What should I try next?
If pH adjustment alone is insufficient, several factors could still be at play:
Inadequate Buffering: The pH of an unbuffered mobile phase can be unstable. Ensure you are using a buffer (e.g., phosphate, formate, or acetate) at a sufficient concentration (typically 10-50 mM) to maintain a consistent pH throughout the analysis.[8][9]
Highly Acidic Silanols: Your column may have highly active, acidic silanol groups that are not fully neutralized even at low pH. Increasing the ionic strength of the mobile phase by raising the buffer concentration can help mask these sites.[9]
Metal Chelation: Some acidic compounds with chelating functional groups (e.g., catechols, certain carboxylic acids) can interact with trace metal impurities (like iron or aluminum) within the silica matrix of the stationary phase.[10][11] This interaction can cause significant tailing. Adding a sacrificial chelating agent, such as a low concentration of EDTA, to the mobile phase can sometimes resolve this issue.[11]
Q5: When is it time to consider changing my HPLC column?
If you have thoroughly optimized the mobile phase (pH, buffer strength, additives) and still observe tailing, the column itself is the next logical target.
Use a Modern, End-Capped Column: Older columns (Type A silica) are known for having more active silanol sites and metal impurities. Switching to a modern, high-purity (Type B silica) column that is thoroughly "end-capped" can make a dramatic difference.[1][2] End-capping is a process that chemically converts most of the residual silanols into less polar, non-interactive groups.[3]
Consider Alternative Stationary Phases: If tailing persists even on a high-quality end-capped C18 column, your analyte may require a different chemistry. Polar-embedded phases (e.g., Amide or AQ-type phases) contain polar functional groups near the silica surface that shield the silanols.[6][12] For highly polar acidic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a more suitable approach than reversed-phase.[9][12] Polymer-based columns, which lack a silica backbone entirely, offer excellent pH stability and eliminate silanol interactions.[4][13]
Q6: How can I differentiate between a chemical problem (like silanol interactions) and an instrument/hardware problem causing the tailing?
This is a crucial diagnostic step. A simple and effective way to distinguish between chemical and physical causes is to inject a neutral, non-polar compound (e.g., toluene, naphthalene).[2]
If the neutral compound's peak is symmetrical, but your acidic analyte tails: The problem is chemical in nature. It's related to secondary interactions between your specific compound and the stationary phase. You should focus on mobile phase optimization and column chemistry.[2]
If all peaks, including the neutral compound, are tailing: The problem is likely physical or related to the instrument setup.[2] This points towards issues like extra-column volume (tubing is too long or wide), a void at the head of the column, or a partially blocked column inlet frit.[3][10][14]
Systematic Troubleshooting Guide
Step 1: Diagnose the Root Cause
Before making adjustments, follow a logical path to identify the source of the peak tailing. The following workflow provides a systematic approach to diagnosis.
Technical Support Center: Analyte Stability & Storage Optimization
Topic: Avoiding Analyte Degradation in Long-Term Sample Storage Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Version: 2.0 (Current as of 2025) Introduction: The Silent Data Killer W...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Avoiding Analyte Degradation in Long-Term Sample Storage
Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Version: 2.0 (Current as of 2025)
Introduction: The Silent Data Killer
Welcome to the Analyte Stability Technical Support Center. In bioanalysis, sample integrity is the ceiling of your data quality. No amount of high-resolution mass spectrometry can correct for a sample that has chemically evolved during storage.
This guide moves beyond basic "store at -80°C" advice. We address the thermodynamics of degradation, the physics of freezing, and the surface chemistry of storage containers. Use this resource to troubleshoot unexplained signal loss, validate your storage protocols, and ensure your biobanked samples reflect the in vivo state.
Module 1: The Physics & Chemistry of Degradation
Q: Why did my protein analyte aggregate even though it was frozen at -80°C?
A: Freezing is not a static state; it is a dehydration process that can induce "Cold Denaturation."
Expert Insight (Causality):
When an aqueous solution freezes, pure water crystallizes first. This excludes solutes (proteins, salts, buffers) into a rapidly shrinking liquid phase, a phenomenon known as cryoconcentration .
pH Shift: Buffer salts may precipitate at different rates (e.g., Sodium Phosphate dibasic precipitates before monobasic), causing drastic pH swings (down to pH 4.0) in the unfrozen liquid pockets.
Crowding: Protein concentration can increase >100-fold in these pockets, forcing molecules into proximity that favors irreversible aggregation.
Ice-Water Interface: Proteins often unfold at the vast surface area of ice crystals, exposing hydrophobic cores that drive aggregation upon thawing.
Protocol Recommendation:
Flash Freezing: Use liquid nitrogen or dry ice/ethanol baths to maximize the freezing rate. Faster freezing creates smaller ice crystals and reduces the duration of the critical cryoconcentration phase.
Cryoprotectants: Add non-reducing sugars (Trehalose, Sucrose) or surfactants (Polysorbate 20/80) to displace water and stabilize the protein native state.
Q: My small molecule drug is stable in plasma at RT, but degrades after 6 months at -20°C. How?
A: You are likely observing frozen-state hydrolysis or oxidation .
Expert Insight:
While Arrhenius kinetics suggest reaction rates drop with temperature, specific reactions can accelerate in frozen matrices due to the "concentration effect" described above.
Oxidation: If the sample was not degassed or stored under nitrogen, oxygen solubility increases at lower temperatures. Coupled with cryoconcentration of transition metals (catalysts), oxidation rates can spike.
Hydrolysis: Esters and amides are susceptible.[1] If the pH shifts during freezing (see above), acid- or base-catalyzed hydrolysis can proceed slowly but significantly over months.
Visualization: Analyte Degradation Pathways
Figure 1: Mechanistic pathways leading to analyte loss during the freezing and storage phases.
Module 2: Container Selection & Adsorption
Q: I lost 90% of my peptide signal. Is it the freezer or the tube?
A: If the peptide is hydrophobic or highly charged, it likely adsorbed to the container walls. This is the "Ghost Loss" phenomenon.
Troubleshooting Guide:
Material Check: Are you using standard Polystyrene (PS) or Polypropylene (PP)?
Issue: Hydrophobic peptides bind avidly to untreated PP. Positively charged peptides bind to glass (silanols).
The "Low-Bind" Myth: "Low-bind" tubes are often just high-quality PP. They are not a cure-all.[2][3]
Solution: You must modify the matrix solvent.
Expert Protocol: Preventing Adsorption
Additives: Pre-coat surfaces or spike samples with BSA (0.1 - 1%) or Casein . These "sacrificial proteins" coat the binding sites on the plastic, leaving your analyte free in solution.
Solvents: For small molecules, ensure the storage matrix contains at least 5-10% organic solvent (Methanol/Acetonitrile) or a surfactant (e.g., CHAPS, Tween) to keep hydrophobic analytes solubilized.
Table 1: Storage Container Compatibility Matrix
Analyte Class
Recommended Material
Avoid
Why?
Hydrophobic Peptides
LoBind Polypropylene (PP)
Glass, Polystyrene
Adsorbs to hydrophobic surfaces; Glass silanols bind cationic residues.
Small Molecules (Lipophilic)
Glass (Silanized) or PTFE
Standard PP/PE
Lipophilic drugs can diffuse into the plastic matrix (absorption).
Q: My LC-MS signal drops 50% after thawing, but no degradation products are visible. What is happening?
A: This is likely Precipitation or Insolubility , not chemical degradation.
Mechanism: Upon thawing, lipids and proteins may not fully resolubilize, especially if the sample was frozen at high concentration. The analyte may be trapped in this precipitate.
Fix:
Vortex vigorously after thawing.
Sonication: Brief sonication can help resolubilize precipitates (caution with proteins).
Centrifugation: If you centrifuge the thawed sample and analyze the supernatant, you might be spinning down your drug. Analyze the pellet to confirm.
Q: Should I store at -20°C or -80°C?
A:
Short-term (< 1 month): -20°C is usually acceptable for robust small molecules.
Long-term (> 1 month): -80°C is mandatory for most biologicals and unstable small molecules.
Metabolomics/RNA: Liquid Nitrogen (-196°C) is required. At -80°C, enzymatic activity (e.g., RNases) is slowed but not stopped. Glass transition temperature of water (Tg) is approx -130°C. Below this, molecular mobility effectively ceases.
Table 2: Troubleshooting Guide
Symptom
Potential Cause
Verification Step
Corrective Action
Signal increase over time
Solvent evaporation (sublimation)
Check tube volume/weight before and after storage.
Use screw caps with O-rings; ensure tight seal.
New peaks in chromatogram
Chemical degradation (Hydrolysis/Oxidation)
Analyze with MS to identify mass shift (+16 Da = Oxidation).
Add antioxidants (Ascorbic acid) or adjust pH before freezing.
Variable recovery (high %CV)
Inhomogeneity after thaw
Visual inspection for layering (cryoconcentration).
Vortex thawed samples for at least 10-15 seconds.
Loss of hydrophobic analyte
Adsorption to plastic
Re-extract tube with organic solvent and analyze.
Add 0.1% BSA or switch to glass/LoBind tubes.
References
Global Bioanalysis Consortium. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Link
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[5]Link
European Medicines Agency (EMA). (2019). ICH guideline M10 on bioanalytical method validation.[4]Link
Bhatnagar, B. S., et al. (2007). Protein stability during freezing: Separation of stresses and mechanisms of protein stabilization. Pharmaceutical Development and Technology. Link
Thermo Fisher Scientific. The Long Haul: Analyte Stability in Archival Serum Samples.Link
Kono, H., et al. (2021). Freeze-thaw characterization process to minimize aggregation and enable drug product manufacturing.[6] Journal of Pharmaceutical Sciences.[7] Link
Inter-laboratory validation of 2-[(3-Hydroxyphenyl)methyl]butanoic acid quantification
An Inter-Laboratory Comparison Guide for the Quantification of 2-[(3-Hydroxyphenyl)methyl]butanoic Acid Introduction: The Imperative for Reproducible Bioanalysis This guide provides a comprehensive framework for establis...
Author: BenchChem Technical Support Team. Date: February 2026
An Inter-Laboratory Comparison Guide for the Quantification of 2-[(3-Hydroxyphenyl)methyl]butanoic Acid
Introduction: The Imperative for Reproducible Bioanalysis
This guide provides a comprehensive framework for establishing and executing an inter-laboratory validation for the quantification of 2-[(3-Hydroxyphenyl)methyl]butanoic acid in biological matrices. Drawing upon established regulatory principles and practical experience, we will compare viable analytical methodologies, detail the design of a robust cross-validation study, and explain the rationale behind each critical step. Our objective is to equip researchers, scientists, and drug development professionals with a self-validating system to ensure data integrity and comparability across disparate analytical environments.
Chapter 1: The Foundation of Trustworthiness: Core Principles of Bioanalytical Method Validation
Before any attempt at an inter-laboratory comparison, each participating laboratory must independently establish a fully validated bioanalytical method. The objective of this initial validation is to demonstrate that the analytical procedure is suitable for its intended purpose[2][3]. The globally harmonized ICH M10 guideline provides a comprehensive framework for this process, which is adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[4][5][6][7].
A full method validation for a chromatographic assay, which is the most appropriate for this analyte, must rigorously assess several key parameters.[5] The causality is clear: without demonstrating control over these fundamental performance characteristics in a single lab, any comparison between labs is meaningless.
Key Validation Parameters:
Selectivity and Specificity: The method must unambiguously differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.[8]
Accuracy and Precision: Accuracy measures the closeness of determined values to the nominal concentration, while precision measures the repeatability of these measurements. These are typically assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ), and should not deviate by more than 15% (20% at the LLLOQ).[9]
Calibration Curve and Linearity: The relationship between analyte concentration and instrument response must be defined over a specific range.
Sensitivity (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[8]
Matrix Effect: This assesses the suppressive or enhancing effect of the biological matrix on the analyte's ionization, a critical parameter in mass spectrometry.
Stability: The chemical stability of the analyte must be proven under various conditions encountered during sample handling, storage, and analysis (e.g., freeze-thaw cycles, bench-top stability).
Caption: Core parameters for a full bioanalytical method validation.
Chapter 2: A Comparative Analysis of Quantification Methodologies
The chemical properties of 2-[(3-Hydroxyphenyl)methyl]butanoic acid—a relatively small, polar organic acid—make it an ideal candidate for analysis by Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1] While other methods exist, their limitations make them less suitable for the rigorous demands of regulated bioanalysis.
Methodology
Principle
Advantages
Disadvantages
Applicability to Analyte
LC-MS/MS
Chromatographic separation followed by mass-based detection of specific parent-to-daughter ion transitions.
High sensitivity, exceptional selectivity, wide dynamic range, applicability to polar and non-volatile compounds.[10][11]
Susceptible to matrix effects, higher instrument cost.
Excellent. The gold standard for quantifying small-molecule drugs and metabolites in complex biological matrices.[12]
GC-MS
Chromatographic separation of volatile compounds followed by mass-based detection.
Excellent chromatographic resolution for volatile compounds.
Requires derivatization for polar analytes like carboxylic acids, which adds complexity and potential variability.[13] Not suitable for non-volatile compounds.
Poor. The need for derivatization makes it a suboptimal and more complex choice compared to LC-MS/MS.
HPLC-UV
Chromatographic separation followed by detection based on UV light absorbance.
Robust, widely available, lower cost.
Lacks sensitivity and selectivity compared to MS. Prone to interference from co-eluting compounds in complex matrices.[13][14]
Poor to Fair. Only viable for very high concentrations and in simple matrices, which is unlikely in a drug development context.
The Case for LC-MS/MS: The unparalleled selectivity of tandem mass spectrometry (specifically, Selected Reaction Monitoring or SRM) allows for the precise quantification of the target analyte even in the presence of a multitude of structurally similar endogenous compounds. This is a non-negotiable requirement for a self-validating, trustworthy protocol.
Experimental Protocol: A Generalized LC-MS/MS Method
The following protocol outlines a typical starting point for method development. The causality for these choices is rooted in balancing analyte recovery, removal of interferences, and throughput.
1. Sample Preparation: The Critical First Step
The goal is to efficiently extract the analyte while removing matrix components (e.g., proteins, phospholipids) that can interfere with analysis.[15][16]
Method A: Protein Precipitation (PPT)
To 100 µL of biological matrix (e.g., plasma), add 300 µL of cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS). The SIL-IS is crucial as it co-behaves with the analyte, correcting for variability in extraction and matrix effects.
Vortex for 1 minute to ensure complete protein denaturation.
Centrifuge at >10,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a clean 96-well plate for injection.
Rationale: PPT is fast and simple, making it ideal for high-throughput environments. However, it is the least clean of the common techniques and may not sufficiently remove phospholipids, which are a major cause of ion suppression.
Method B: Solid-Phase Extraction (SPE)
Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.
Load 100 µL of the sample (pre-treated with the SIL-IS).
Wash the cartridge with a weak organic solvent to remove neutral and basic interferences.
Elute the acidic analyte using an acidified organic solvent (e.g., 5% formic acid in acetonitrile).
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Rationale: SPE provides a much cleaner extract than PPT, significantly reducing matrix effects and improving assay robustness, albeit at the cost of increased time and complexity.[17] This is the preferred method when maximum sensitivity and reliability are required.
2. Chromatographic Separation
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a standard choice for small molecules.
Mobile Phase A: 0.1% Formic Acid in Water. The acid is necessary to protonate the carboxylic acid group, improving peak shape and retention.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A rapid gradient from 5% to 95% Mobile Phase B over 3-5 minutes.
Flow Rate: 0.4 mL/min.
3. Mass Spectrometric Detection
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically preferred for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.
Transitions (SRM):
Analyte: Determine the specific precursor ion (e.g., m/z 193.1 for [M-H]⁻) and a stable product ion.
Internal Standard (SIL-IS): Determine the corresponding transitions for the labeled standard.
Optimization: Optimize parameters such as capillary voltage, source temperature, and collision energy to maximize signal intensity for the analyte and IS.
Chapter 3: Designing the Inter-Laboratory Validation Study
Cross-validation is a formal comparison of validation parameters when two or more bioanalytical methods are used to generate data.[8] When the same method is used across different laboratories, this process establishes inter-laboratory reliability.[18]
The design must be systematic to isolate variables and ensure that any observed differences are due to laboratory performance, not the study materials.
Caption: Workflow for a typical inter-laboratory validation study.
Step-by-Step Protocol for Inter-Laboratory Validation
Establish a Coordinating Laboratory: One laboratory must take the lead in preparing and distributing all study samples from a single, homogenous stock solution. This eliminates variability in the starting materials.
Harmonize the Analytical Protocol: All participating labs must agree to use the exact same standard operating procedure (SOP), including:
Reagent suppliers and grades.
Chromatography column manufacturer and batch.
Instrument parameters and software versions.
Prepare and Distribute the Validation Sample Set: The coordinating lab will prepare and ship a blinded set of samples to each participating lab. This set should include:
Calibration Standards (CS): A full set of 8-10 standards for generating the calibration curve.
Quality Control (QC) Samples: A minimum of 6 replicates at four concentration levels: LLOQ, Low, Medium, and High.
Blinded Samples: A set of samples with unknown concentrations to mimic real study samples.
Independent Analysis: Each laboratory analyzes the sample set in three separate analytical runs on at least two different days, following the harmonized SOP.
Centralized Data Analysis: All raw and processed data are sent back to the coordinating laboratory for a unified statistical analysis. This prevents discrepancies arising from different data processing methods.
Define Acceptance Criteria: The criteria for success must be pre-defined, based on regulatory guidelines.[9]
Accuracy: The mean concentration of the QC samples from each lab should be within ±15% of the nominal value.
Precision: The coefficient of variation (CV) for the QC sample replicates within each lab should not exceed 15%.
Inter-Lab Agreement: The overall mean concentration for each QC level across all labs should be within ±15% of the nominal value, with a CV not exceeding 15%.
Chapter 4: Data Interpretation and Comparison
The following tables present hypothetical but realistic data from a successful inter-laboratory validation study for 2-[(3-Hydroxyphenyl)methyl]butanoic acid in human plasma.
Table 1: Inter-Laboratory Accuracy (% Bias from Nominal)
QC Level (ng/mL)
Lab A (% Bias)
Lab B (% Bias)
Lab C (% Bias)
Overall Mean (% Bias)
Acceptance Criteria
1.0 (LLOQ)
-8.5
-11.2
-9.8
-9.8
± 20.0%
2.5 (Low)
+4.2
+1.5
+6.1
+3.9
± 15.0%
50.0 (Mid)
-2.1
-5.6
-3.3
-3.7
± 15.0%
80.0 (High)
+1.8
+0.5
+2.4
+1.6
± 15.0%
Interpretation: All laboratories produced mean concentration values well within the acceptance criteria for accuracy at all levels.
Table 2: Inter-Laboratory Precision (% Coefficient of Variation)
QC Level (ng/mL)
Lab A (% CV)
Lab B (% CV)
Lab C (% CV)
Overall Mean (% CV)
Acceptance Criteria
1.0 (LLOQ)
11.2
13.5
12.1
12.3
≤ 20.0%
2.5 (Low)
6.8
8.1
7.5
7.5
≤ 15.0%
50.0 (Mid)
4.5
5.9
5.1
5.2
≤ 15.0%
80.0 (High)
3.1
4.2
3.8
3.7
≤ 15.0%
Interpretation: The precision within each lab and across all labs is excellent, demonstrating the method's reproducibility.
Conclusion
References
MiMeDB. (n.d.). Showing metabocard for 2-Methyl-3-hydroxybutanoic acid (MMDBc0060387). MiMeDB.
BenchChem. (2025). The Natural Occurrence of (S)-2-Hydroxy-3-methylbutanoic Acid: A Technical Guide. BenchChem.
Viswanathan, B., Seemamahanoop, R., Kapila, S., & Lobert, S. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Spectroscopy Online.
Kumar, P., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Molecules.
Jeong, Y., et al. (2023). Quantification of the Monomer Compositions of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) and Poly(3-hydroxyvalerate) by Alkaline Hydrolysis and Using High-Performance Liquid Chromatography. Polymers.
LookChem. (n.d.). 2-[(3-hydroxyphenyl)methyl]butanoic Acid CAS NO.328288-90-0. LookChem.
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA.
Ametaj, B., et al. (2024). Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Journal of Mass Spectrometry and Advances in the Clinical Lab.
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA.
Zhang, S., et al. (2022). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites.
Dong, M., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA.
Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. ResearchGate.
Al-Khelaifi, F., et al. (2024). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. Metabolites.
ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ICH.
Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters.
Funaki, T., et al. (2015). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of Chromatography B.
Ji, A., et al. (2009). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical Methods in Chemistry.
Anderson, N.L. (n.d.). Challenges in Small-Molecule Quantitation by Mass Spectrometry. Spectroscopy Online.
ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH.
Barri, T., & Dragsted, L.O. (2013). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Journal of Chromatography B.
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
Structural analog comparison of 2-[(3-Hydroxyphenyl)methyl]butanoic acid
The following technical guide provides a structural analog comparison of 2-[(3-Hydroxyphenyl)methyl]butanoic acid , a specialized phenyl-substituted carboxylic acid used primarily as a scaffold in medicinal chemistry for...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a structural analog comparison of 2-[(3-Hydroxyphenyl)methyl]butanoic acid , a specialized phenyl-substituted carboxylic acid used primarily as a scaffold in medicinal chemistry for Structure-Activity Relationship (SAR) optimization.
Executive Summary
2-[(3-Hydroxyphenyl)methyl]butanoic acid (CAS: 328288-90-0), also known as 2-(3-hydroxybenzyl)butyric acid , is a critical building block in drug discovery. It serves as a bioisostere and functional probe in the development of G-protein coupled receptor (GPCR) ligands (e.g., Histamine H2 agonists) and enzyme inhibitors.
This guide compares the compound against its primary structural analogs—2-Benzylbutanoic acid (the non-hydroxylated parent) and 2-[(4-Hydroxyphenyl)methyl]butanoic acid (the para-isomer). The analysis focuses on physicochemical shifts, binding potential, and synthetic utility, providing researchers with the data needed to select the optimal scaffold for lead optimization.
Structural Analysis & Analog Comparison
The core value of 2-[(3-Hydroxyphenyl)methyl]butanoic acid lies in its unique substitution pattern. Unlike the unsubstituted benzyl analog, the meta-hydroxyl group acts as a specific hydrogen bond donor/acceptor without the steric extension associated with para-substitution.
Comparative Metrics Table
The following data highlights the physicochemical differences that influence pharmacokinetics (PK) and receptor binding.
Feature
Target: 3-OH Analog
Analog A: 2-Benzylbutanoic acid
Analog B: 4-OH Analog
Structure Name
2-[(3-Hydroxyphenyl)methyl]butanoic acid
2-Benzylbutanoic acid
2-[(4-Hydroxyphenyl)methyl]butanoic acid
CAS Number
328288-90-0
5669-16-9
34674-93-6 (related)
Molecular Weight
194.23 g/mol
178.23 g/mol
194.23 g/mol
LogP (Predicted)
~2.05
~2.60
~1.95
tPSA
57.5 Ų
37.3 Ų
57.5 Ų
H-Bond Donors
2 (COOH, OH)
1 (COOH)
2 (COOH, OH)
Electronic Effect
Meta-OH (Inductive withdrawal)
Neutral
Para-OH (Resonance donation)
Primary Utility
Selectivity Probe / H-Bonding
Lipophilic Scaffold
Potency Optimization
Mechanistic Insight
Lipophilicity Modulation : The introduction of the hydroxyl group reduces LogP by approximately 0.6 units compared to the benzyl parent. This modification is often used to improve the metabolic stability of a lead compound by reducing non-specific binding and increasing solubility.
Positional Isomerism : The meta (3-position) hydroxyl group targets binding pockets with lateral polar residues, whereas the para (4-position) isomer extends the polar interaction depth. In Histamine H2 agonist research, such subtle shifts can invert activity from agonist to antagonist.
Synthetic Pathways & Experimental Workflows
To utilize this compound effectively, a robust synthetic route is required. The industry-standard approach involves Malonic Ester Synthesis , which allows for precise control over the alpha-ethyl and benzyl substituents.
Synthesis Workflow Diagram
The following diagram illustrates the parallel synthesis of the target and its analogs.
Figure 1: Synthetic route via Malonic Ester Synthesis. The modular nature allows substitution of the benzyl bromide to generate various analogs.
Experimental Protocol: Amide Coupling for SAR Libraries
A common application of this acid is coupling it to amines to generate amide libraries for screening. The following protocol ensures high yield and minimal racemization at the alpha-carbon.
Protocol: EDC/HOBt Mediated Coupling
Objective : Synthesize an amide derivative of 2-[(3-Hydroxyphenyl)methyl]butanoic acid.
Activation : Dissolve the acid (1.0 equiv) in DCM (0.1 M concentration) under nitrogen. Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv). Stir at 0°C for 30 minutes to form the active ester.
Coupling : Add the Target Amine (1.1 equiv) followed by DIPEA (2.0 equiv). Allow the reaction to warm to room temperature and stir for 12–16 hours.
Quenching : Dilute with ethyl acetate. Wash successively with 1N HCl (to remove unreacted amine/EDC), saturated NaHCO₃ (to remove unreacted acid), and brine.
Purification : Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).
Validation : Verify structure via ¹H-NMR (check for the triplet of the ethyl group at ~0.9 ppm and the multiplet of the benzyl CH₂ at ~2.7–2.9 ppm).
Self-Validating Checkpoint :
If the yield is low (<50%): Check for steric hindrance on the amine. Switch coupling agents to HATU.
If racemization occurs: Lower the reaction temperature to -10°C and use DMF as a co-solvent.
Biological Application Context
In the context of Histamine H2 Receptor Agonists , the 2-benzylbutanoic acid scaffold serves as a hydrophobic anchor. Research indicates that modifications to the phenyl ring (such as the 3-OH group) can significantly alter binding affinity.
Structure-Activity Relationship (SAR) Logic
The Ethyl Group : Provides steric bulk that locks the conformation of the alpha-carbon, preventing free rotation and enhancing metabolic stability against beta-oxidation.
The 3-Hydroxy Group : often targets Serine or Threonine residues in the receptor pocket. In some series, converting the 3-OH to a 3-O-benzyl ether can access a secondary hydrophobic pocket, increasing potency by 10–100 fold.
Figure 2: SAR Decision Tree. This diagram maps specific structural modifications to their predicted pharmacological outcomes.
References
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 150101497: 2-(3-Hydroxyphenyl)-2-methylpentanoic acid (Analog Reference). Retrieved from [Link]
University of Regensburg (2006) . Highly potent and selective acylguanidine-type histamine H2 receptor agonists: synthesis and structure-activity relationships. (Dissertation citing 2-benzylbutanoic acid derivatives). Retrieved from [Link]
NIST WebBook . Butanoic acid, 2-hydroxy-3-methyl- (Structural Class Reference). Retrieved from [Link]
Validation
A Senior Application Scientist's Guide: HILIC vs. Reversed-Phase Chromatography for Polar Acid Analysis
For researchers and drug development professionals, the accurate analysis of polar acidic compounds presents a persistent chromatographic challenge. These molecules, vital in everything from metabolic pathways to pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the accurate analysis of polar acidic compounds presents a persistent chromatographic challenge. These molecules, vital in everything from metabolic pathways to pharmaceutical formulations, are notoriously difficult to retain and resolve using standard reversed-phase liquid chromatography (RPLC).[1][2][3] Their high polarity leads to minimal interaction with non-polar stationary phases, often resulting in elution near or within the void volume.[4]
This guide provides an in-depth comparison of two primary strategies for tackling this issue: adapting traditional Reversed-Phase Liquid Chromatography (RPLC) and employing the increasingly popular Hydrophilic Interaction Liquid Chromatography (HILIC). We will explore the fundamental mechanisms, explain the causality behind experimental choices, and provide actionable protocols to empower you to select and develop robust analytical methods.
The Challenge of Retaining Polar Acids in RPLC
Reversed-phase chromatography, the workhorse of modern HPLC, operates on the principle of hydrophobic interactions.[5][6] Analytes are separated based on their affinity for a non-polar stationary phase (e.g., C18) while being transported by a polar mobile phase.[5] Non-polar compounds interact strongly with the stationary phase and are retained longer, while polar compounds have a greater affinity for the mobile phase and elute quickly.[6][7]
For polar acidic compounds, which are often ionized and highly water-soluble, this presents a significant problem: they have very little affinity for the hydrophobic stationary phase, leading to poor retention and inadequate separation.[2][8] However, several strategies can be employed to enhance their retention in RPLC.
Strategy 1: Mobile Phase pH Suppression
The ionization state of an acidic analyte is governed by its pKa and the pH of the mobile phase. In its ionized (anionic) form, an acid is extremely polar. By lowering the mobile phase pH to at least two units below the analyte's pKa, we can suppress its ionization, rendering it more neutral and less polar.[8][9] This uncharged form is significantly more hydrophobic and can be retained more effectively by the C18 stationary phase.
Causality: Suppressing ionization increases the hydrophobicity of the analyte, thereby strengthening its interaction with the non-polar stationary phase and increasing the retention factor (k').
Limitations: This approach is only effective for acids with a suitable pKa. For very strong acids or complex mixtures with a wide range of pKa values, achieving adequate retention for all components can be impossible.[8]
Strategy 2: Ion-Pair Chromatography (IPC)
When pH manipulation is insufficient, ion-pair chromatography can be used. This technique involves adding an ion-pairing agent to the mobile phase that has a charge opposite to that of the analyte.[10][11] For acidic analytes (anions), a cationic ion-pairing agent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is used.[12] The agent forms an electrically neutral ion-pair with the analyte. This complex is substantially more hydrophobic than the analyte alone and can be retained on a standard RPLC column.[11][12]
Causality: The formation of a neutral, bulky ion-pair masks the charge of the polar analyte, increasing its overall hydrophobicity and enabling retention via partitioning into the non-polar stationary phase.
Limitations: Ion-pairing agents are notoriously difficult to flush from HPLC systems and columns, leading to contamination and "memory effects."[13] Most importantly, they are non-volatile and cause significant ion suppression, making them largely incompatible with mass spectrometry (MS) detection.[1][8]
HILIC: A Paradigm Shift for Polar Analyte Retention
Hydrophilic Interaction Liquid Chromatography (HILIC) offers a more direct and often superior solution for analyzing polar compounds.[14][15] It can be considered a mode of normal-phase chromatography that uses mobile phases typical of reversed-phase, making it easily adoptable in most labs.[15][16]
The HILIC mechanism relies on a polar stationary phase (e.g., bare silica, amide, diol, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically >60% acetonitrile) and a small amount of a polar solvent (water or aqueous buffer).[17][18] The polar mobile phase component adsorbs onto the surface of the polar stationary phase, creating a semi-stagnant, water-enriched layer.[17][18][19] Polar analytes are retained by partitioning into this hydrophilic layer from the bulk organic mobile phase.[18] Additional retention mechanisms, including hydrogen bonding and electrostatic interactions, also play a role.[4][16]
Causality: In HILIC, water is the strong, eluting solvent.[13][19] Retention is achieved because the polar analyte has a higher affinity for the immobilized water layer on the stationary phase than for the organic-rich mobile phase. Increasing the water content of the mobile phase decreases retention.[13][20]
Stationary Phase Selection for Polar Acids in HILIC
The choice of stationary phase is critical for optimizing the separation of polar acids.
Amino and Amide Phases: These phases can carry a positive charge under typical acidic mobile phase conditions, making them well-suited for retaining acidic compounds through a combination of hydrophilic partitioning and anion-exchange interactions.[21]
Bare Silica Phases: At a mobile phase pH above ~3.5, the silanol groups on a silica surface become deprotonated and negatively charged.[4] This can lead to electrostatic repulsion of acidic analytes, resulting in poor peak shape and reduced retention.[21]
Zwitterionic Phases: These phases contain both positive and negative charges, offering unique selectivity and excellent peak shape for a wide range of polar compounds, including acids.[20]
Visualizing the Separation Mechanisms
To better understand the fundamental differences, let's visualize the core processes.
Caption: RPLC mechanism for an acidic analyte using an ion-pairing agent.
Caption: HILIC partitioning mechanism for a polar acidic analyte.
Head-to-Head Comparison
The choice between HILIC and RPLC is a balance of retention needs, sample properties, and detection requirements.[22]
Good with pH modifiers (formic/acetic acid). Poor with non-volatile ion-pairing agents.[1][8]
Excellent. High organic mobile phase promotes efficient desolvation and ionization.[18]
Key Advantage
Ubiquitous technology, robust, wide variety of column chemistries available.
Superior retention and selectivity for very polar compounds.[14][22] Enhanced MS sensitivity.[18]
Key Challenge
Insufficient retention for highly polar acids, even with modifications.[1][2] Potential for system contamination with ion-pairing agents.[13]
Longer column equilibration times.[21] Sensitivity to mobile phase composition and injection solvent.[20][21]
Method Selection Workflow
The decision process can be streamlined by considering the primary analytical goals.
Caption: Decision tree for selecting a chromatographic method for polar acids.
Experimental Protocols: Analysis of Malic Acid
To provide a practical context, we present two self-validating protocols for the analysis of Malic Acid (a polar dicarboxylic acid, pKa1=3.4, pKa2=5.1) in an aqueous matrix.
Protocol 1: RPLC with Ion-Pairing (UV Detection)
This protocol is designed for systems where MS detection is not required.
Instrumentation:
HPLC system with a UV detector.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 5 mM Tetrabutylammonium bisulfate in Water, pH adjusted to 6.5 with NaOH.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 40% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Sample Preparation:
Dilute sample in Mobile Phase A to minimize peak distortion.
System Suitability Test (SST):
Purpose: To ensure the system is equilibrated and performing correctly.
Procedure: Make five replicate injections of a 50 µg/mL Malic Acid standard.
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area and retention time should be < 2.0%. Tailing factor should be between 0.9 and 1.5.
Protocol 2: HILIC-MS Analysis
This protocol is optimized for superior retention and compatibility with mass spectrometry.
Instrumentation:
LC-MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
Column: HILIC Amide or Zwitterionic, 2.1 x 100 mm, 2.7 µm.[20][23]
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.6 (adjusted with Acetic Acid).[20]
Mobile Phase B: Acetonitrile.
Gradient: 95% B to 50% B over 8 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
MS Detection: ESI in negative mode, monitoring the transition for Malic Acid (e.g., m/z 133 -> 115).
Sample Preparation:
Dilute sample in a solution mimicking the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water) to ensure good peak shape.[21] Preparing samples in pure water can cause significant solvent effects.[21]
System Suitability Test (SST):
Purpose: To confirm system performance and, critically, column equilibration. HILIC columns require longer equilibration times.[21]
Procedure: After installing the column, flush with the final gradient conditions for 30 minutes. Then, make five replicate injections of a 10 µg/mL Malic Acid standard.
Acceptance Criteria: RSD of peak area and retention time < 2.0%. Peak shape should be symmetrical.
Conclusion
Choosing between HILIC and reversed-phase chromatography for polar acid analysis requires a clear understanding of the analyte's properties and the analytical objective.[22] While RPLC can be adapted using pH suppression or ion-pairing agents, these methods have inherent limitations, particularly concerning MS compatibility and the retention of extremely polar species.[1][8]
HILIC has emerged as the more powerful and direct technique for this challenging application.[17] It provides superior retention, orthogonal selectivity to RPLC, and is ideally suited for LC-MS analysis due to its use of high-organic mobile phases.[18] By carefully selecting the HILIC stationary phase and optimizing mobile phase conditions, researchers can develop robust, sensitive, and reproducible methods for the accurate quantification of polar acidic compounds, advancing research in metabolomics, pharmaceutical development, and beyond.
References
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent.
LabRulez LCMS. (n.d.). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LabRulez LCMS.
Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage.
Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
Buchi.com. (n.d.).
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent.
Journal of Chromatography B. (2011). Hydrophilic interaction liquid chromatography (HILIC)
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs.
MAC-MOD Analytical. (n.d.).
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
Biotage. (2023).
Element Lab Solutions. (n.d.). HILIC method optimisation using combined mobile phases. Element Lab Solutions.
Phenomenex. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube.
TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC. TCI Chemicals.
Axion Labs. (n.d.). HPLC problems with very polar molecules. Axion Labs.
A Guide to the Safe Disposal of 2-[(3-Hydroxyphenyl)methyl]butanoic acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-[(3-Hydroxyphenyl)methyl]butanoic acid. As professionals dedicated to research and development, our commitment to safety an...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-[(3-Hydroxyphenyl)methyl]butanoic acid. As professionals dedicated to research and development, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within the laboratory.
Hazard Profile: Understanding the Risks
Based on analogous chemical structures, 2-[(3-Hydroxyphenyl)methyl]butanoic acid should be handled as a hazardous substance. The primary risks are associated with its acidic nature and potential biological effects. The expected hazard profile is summarized below.
Hazard Category
Anticipated Risks & Rationale
Primary Safety Precaution
Corrosivity
As a carboxylic acid, the compound is expected to be corrosive. Direct contact can cause severe skin burns and serious eye damage.[1][3]
Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
Toxicity
Structurally related compounds are harmful if swallowed or in contact with skin.[1][2] Ingestion can cause severe damage to mucous membranes.[1]
Avoid all direct contact. Do not eat, drink, or smoke in the laboratory.[2]
Environmental
The compound is water-soluble and likely mobile in the environment. While some similar short-chain acids are readily biodegradable, disposal into drains is prohibited as large amounts can affect the pH of aquatic systems and harm organisms.[1][3]
Do not dispose of down the drain or in regular trash.[4] All waste must be collected for approved disposal.
Reactivity
Incompatible with strong bases and reducing agents.[1] Neutralization reactions can be exothermic.[5]
Segregate from incompatible materials during storage and waste accumulation.
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic disposal workflow is critical to ensure safety and regulatory compliance. The process begins the moment the chemical is deemed waste and ends with its collection by trained EHS personnel.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. The rationale is to create a barrier between you and the potentially corrosive and toxic material.
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[1][6]
Body Protection: A standard laboratory coat must be worn and fully fastened.
Work Area: Conduct all waste handling within a certified chemical fume hood to minimize inhalation exposure.
Step 2: Waste Characterization and Segregation
Proper segregation is arguably the most critical step in preventing dangerous chemical reactions within a waste container.
Identify the Waste Stream: 2-[(3-Hydroxyphenyl)methyl]butanoic acid waste must be classified as Hazardous Organic Acid Waste .
Segregate Incompatibles: Keep this waste stream separate from bases, oxidizers, and reactive metals.[7] Mixing acids with bases can cause a violent exothermic reaction, while mixing with certain other chemicals could generate toxic gases.
Step 3: Containerization and Labeling
The waste container serves to safely confine the chemical. Its selection and labeling are governed by safety and regulatory requirements.
Select a Proper Container:
Use a designated, leak-proof hazardous waste container that is compatible with acidic organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][8]
The container must be in good condition, with a secure, tight-fitting lid.[8] Never use food or beverage containers for waste.[8]
Label the Container Immediately:
As soon as the first drop of waste is added, affix a hazardous waste tag provided by your EHS department.[8]
Clearly write the full chemical name: "2-[(3-Hydroxyphenyl)methyl]butanoic acid " and list all other components in the waste mixture with their approximate percentages.[9]
Mark the relevant hazard characteristics on the label (e.g., Corrosive, Toxic).[9]
Step 4: Waste Accumulation and Storage
Waste must be stored safely in the laboratory pending collection.
Keep Containers Closed: The waste container must be sealed at all times, except when adding waste.[7][8] This prevents the release of vapors and protects against spills.
Use Secondary Containment: Store the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.[8]
Store in a Designated Area: Keep the waste in a well-ventilated, designated satellite accumulation area, such as in a fume hood or a vented cabinet, away from heat or ignition sources.[7][10]
Step 5: Arranging for Final Disposal
Final disposal must be managed by professionals to ensure the chemical is treated and disposed of in an environmentally sound manner.
Do Not Exceed Accumulation Limits: Be aware of the time and volume limits for storing hazardous waste in your laboratory, as defined by the EPA and your institution.[11]
Schedule a Pickup: Once the container is nearly full (e.g., 90% capacity) or the accumulation time limit is approaching, schedule a waste collection with your institution's EHS department.[9]
Never Dispose of Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[1][4] This is a direct violation of environmental regulations and can damage plumbing infrastructure.[3]
Spill Management Protocol
In the event of a small spill, a prepared response is crucial.
Alert Personnel: Inform others in the immediate area.
Don Appropriate PPE: Ensure you are wearing the full PPE described in Step 1.
Contain the Spill: Use an acid-neutralizing agent or an inert absorbent material like vermiculite or sand to absorb the spill.[3][4] Do not use combustible materials like paper towels as the primary absorbent.[4]
Collect Residue: Carefully scoop the absorbed material into the designated hazardous waste container.
Decontaminate: Clean the spill area with a suitable detergent and water.
For Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.[4]
Visualized Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the safe disposal of 2-[(3-Hydroxyphenyl)methyl]butanoic acid.
Caption: Decision workflow for handling and disposing of 2-[(3-Hydroxyphenyl)methyl]butanoic acid.
References
Carl ROTH . Safety Data Sheet: Butyric acid. [Link]
Environmental Marketing Services . Safe Disposal Steps for Lab Chemical Waste. [Link]
Physikalisch-Technische Bundesanstalt . Chemical Waste Management for Laboratories. [Link]